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  • Product: 4-(Vinyloxy)butyl stearate
  • CAS: 209072-71-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-(Vinyloxy)butyl Stearate: Molecular Weight, Density, and Formulation Dynamics

As drug delivery systems evolve, the demand for highly specialized, functionalized lipid excipients has surged. 4-(Vinyloxy)butyl stearate (4-VBS) represents a critical advancement in this space.

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems evolve, the demand for highly specialized, functionalized lipid excipients has surged. 4-(Vinyloxy)butyl stearate (4-VBS) represents a critical advancement in this space. Operating as a bifunctional monomer, it combines the lipophilic, biocompatible nature of a long-chain fatty acid (stearate) with the reactive potential of a vinyloxy ether group. This unique structure allows it to serve as a foundational matrix for cross-linked Solid Lipid Nanoparticles (SLNs) and advanced polymeric nanocarriers.

This technical guide provides an authoritative breakdown of the physicochemical properties of 4-VBS, focusing on the causality behind molecular weight verification and high-precision density profiling.

Structural Causality and Chemical Identity

Understanding the exact physical parameters of 4-VBS is non-negotiable for formulation scientists. The stearate tail drives hydrophobic self-assembly and Active Pharmaceutical Ingredient (API) encapsulation, while the vinyloxy headgroup enables post-formulation UV-polymerization to lock the nanoparticle structure in place, preventing premature drug leakage.

According to chemical substance databases, 4-(Vinyloxy)butyl stearate (CAS: 209072-71-9) has a confirmed molecular weight of 382.6 g/mol (). While empirical density data for this specific bifunctional monomer is highly dependent on its crystalline polymorph, structurally analogous vinyl esters (such as vinyl stearate) exhibit densities around 0.904 g/mL at 25°C (1[1]).

Table 1: Physicochemical Summary of 4-(Vinyloxy)butyl Stearate
PropertyValue / DescriptionAnalytical Method / Source
Chemical Name 4-(Vinyloxy)butyl stearateIUPAC Nomenclature
CAS Number 209072-71-92[2]
Molecular Formula C₂₄H₄₆O₃Elemental Analysis
Molecular Weight 382.6 g/mol HRMS (ESI-TOF)
Density (Estimated) ~0.88 - 0.91 g/cm³ (at 25°C)Oscillating U-Tube Pycnometry
Key Functional Groups Stearate ester, Vinyloxy etherFTIR / NMR Spectroscopy

Analytical Methodologies: A Self-Validating Approach

To ensure the integrity of 4-VBS before it is introduced into a formulation pipeline, scientists must employ rigorous, self-validating analytical workflows.

AnalyticalWorkflow Sample 4-VBS Sample Batch Prep HRMS ESI-TOF HRMS (MW: 382.6 g/mol) Sample->HRMS Aliquot A Density Oscillating U-Tube (Density Profiling) Sample->Density Aliquot B Validation Data Synthesis & CQA Validation HRMS->Validation Density->Validation

Fig 1: Bifurcated analytical workflow for the physicochemical validation of 4-(Vinyloxy)butyl stearate.

Molecular Weight Verification via Soft-Ionization Mass Spectrometry (HRMS)

The Causality Principle: Standard Electron Impact (EI) GC-MS is fundamentally flawed for analyzing 4-VBS. The high-energy ionization (typically 70 eV) aggressively fragments the labile vinyloxy ether linkage, obscuring the intact molecular ion ( M+ ). To accurately verify the 382.6 g/mol molecular weight, Electrospray Ionization Time-of-Flight (ESI-TOF) must be used. ESI provides "soft" ionization, yielding intact [M+H]+ or [M+Na]+ adducts. Verifying the exact mass is critical because transesterification side-reactions during synthesis can yield divinyl ethers or distearates, which will catastrophically alter the stoichiometric ratio required for downstream polymerization.

Self-Validating Protocol:

  • Instrument Calibration: Tune the ESI-TOF instrument using a sodium formate cluster solution. Validation Check: Mass accuracy must fall within <2 ppm across the 100–1000 m/z range.

  • Blank Injection: Inject the carrier solvent (e.g., LC-MS grade Methanol/Chloroform 1:1). Validation Check: The baseline must show no peaks at m/z 383.3 or 405.3, confirming zero column carryover.

  • Internal Standard Spiking: Spike the sample with a known concentration of deuterated stearic acid (Internal Standard). Validation Check: The IS peak area must match historical calibration data, confirming optimal ionization efficiency.

  • Sample Acquisition: Inject the 4-VBS sample. Extract the chromatogram for the predicted [M+H]+ ( m/z ~383.35) and [M+Na]+ ( m/z ~405.33) adducts.

  • Isotopic Pattern Matching: Compare the empirical isotopic envelope of the target peak against the theoretical distribution for C₂₄H₄₆O₃. Validation Check: A match score of >95% confirms the absence of isobaric interferences.

High-Precision Density Profiling via Oscillating U-Tube Pycnometry

The Causality Principle: In lipid nanoparticle formulation, the density of the lipid matrix is a Critical Quality Attribute (CQA). The specific volume (the inverse of density) dictates the free volume available within the lipid crystal lattice for API encapsulation. If the density of the 4-VBS batch is too high, the lipid lattice is too tightly packed, leading to API expulsion during storage. Because 4-VBS contains a bulky vinyloxy group, it naturally disrupts perfect crystallization, resulting in a slightly lower density than fully saturated triglycerides. Measuring this requires 5-decimal precision to detect trace impurities (like unreacted 1,4-butanediol divinyl ether) that alter the fluid's harmonic frequency.

Self-Validating Protocol:

  • Cell Preparation: Flush the borosilicate U-tube with toluene, followed by acetone. Dry thoroughly with a built-in desiccant air pump.

  • Empty Cell Calibration: Measure the resonance frequency of dry air at 25.000°C. Validation Check: The system must register the accepted density of air (~0.00118 g/cm³).

  • Water Calibration: Inject degassed, ultra-pure Milli-Q water. Validation Check: The system must automatically read 0.99704±0.00002 g/cm3 at 25°C. If it deviates, the system halts, preventing erroneous sample data.

  • Sample Injection: Heat the 4-VBS sample slightly above its melting point to ensure a homogenous liquid state, then inject it into the U-tube via a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced.

  • Thermal Equilibration & Measurement: Allow the Peltier elements to stabilize the sample at exactly 25.000 ± 0.005 °C. Record the density. Validation Check: The system software must perform 3 consecutive readings; the standard deviation must not exceed 10−5 g/cm3 .

Application in Drug Development: The Bifunctional Advantage

Once the molecular weight and density are validated, 4-VBS is deployed into the formulation pipeline. The true power of this molecule lies in its dual-phase utility. During the initial hot-melt homogenization, it acts as a standard lipid excipient, safely encapsulating hydrophobic APIs. However, upon cooling and exposure to a photoinitiator, the vinyloxy groups cross-link. This transforms the soft lipid core into a hardened, polymerized nanomatrix, drastically extending the in vivo half-life of the drug payload.

SLNFormulation Lipid 4-VBS Lipid Matrix (Core) Emulsion Hot-Melt Homogenization (> Melting Point) Lipid->Emulsion API Hydrophobic API (Payload) API->Emulsion SLN Solid Lipid Nanoparticles (Cooling Phase) Emulsion->SLN Controlled Cooling Crosslink UV Polymerization (Vinyloxy Network) SLN->Crosslink Photoinitiator Final Stabilized Nanocarrier (Drug Delivery) Crosslink->Final

Fig 2: Pathway for formulating cross-linked Solid Lipid Nanoparticles (SLNs) using 4-VBS.

References

  • NextSDS Database. "4-(VINYLOXY)BUTYL STEARATE 98 — Chemical Substance Information". NextSDS. 2

  • Benchchem Product Index. "4-(Vinyloxy)butyl stearate | 209072-71-9 Molecular Weight Data". Benchchem.

  • ChemicalBook Database. "VINYL STEARATE CAS#: 111-63-7 Density and Properties". ChemicalBook.1

Sources

Exploratory

Thermal Degradation Profile of 4-(Vinyloxy)butyl Stearate Monomers: A Technical Guide

Introduction: The Intersection of Molecular Architecture and Thermal Stability In the realm of advanced polymer synthesis and pharmaceutical formulation, the thermal stability of reactive monomers dictates both downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Intersection of Molecular Architecture and Thermal Stability

In the realm of advanced polymer synthesis and pharmaceutical formulation, the thermal stability of reactive monomers dictates both downstream processing viability and end-product shelf life. 4-(Vinyloxy)butyl stearate (4-VOBS) is a unique bifunctional monomer characterized by a highly reactive vinyl ether moiety and a long-chain (C18) aliphatic stearate ester.

While the vinyl ether group provides a locus for rapid cationic or radical polymerization—often utilized in UV-curable resins and amphiphilic block copolymers[1]—the stearate tail imparts profound hydrophobicity and flexibility. However, this dual nature creates a complex thermal degradation profile. As a Senior Application Scientist, understanding the precise temperatures at which these specific molecular domains fail is critical for optimizing hot-melt extrusion (HME) parameters, designing sterilization cycles, and predicting the long-term stability of lipid-based drug delivery systems.

Molecular Architecture & Thermal Causality

The thermal causality of 4-VOBS is governed by the varying bond dissociation energies within its structure. The ester linkage connecting the vinyloxybutyl spacer to the stearate tail serves as the primary locus of thermal lability. Because the bond dissociation energy of the C–O ester bond is significantly lower than that of the aliphatic C–C bonds in the stearate tail, thermal degradation is inherently sequential[2].

When subjected to elevated temperatures, the thermal energy first overcomes the activation energy ( Ea​ ) of the ester bond. This leads to de-esterification and the release of stearic acid derivatives long before the catastrophic pyrolysis of the hydrocarbon backbone occurs[3]. If exposed to oxygen, the degradation shifts from purely thermal scission to thermal-oxidative degradation, accelerating the breakdown via reactive oxygen species[3].

Quantitative Thermal Degradation Profile

To provide a clear operational window for researchers, the thermal degradation of 4-VOBS and its resulting polymeric networks can be divided into three distinct stages. The quantitative thresholds are summarized in the table below.

Degradation StageTemperature Range (°C)Peak Degradation Rate ( Tmax​ , °C)Mass Loss (%)Primary Evolved Species
Stage 1: Desorption 25 - 200N/A< 2%Surface moisture, residual synthesis solvents
Stage 2: Ester Cleavage 250 - 350~ 31045 - 55%Stearic acid, butanediol fragments
Stage 3: Pyrolysis 350 - 500~ 42040 - 50%Short-chain alkanes, CO₂, CO

Mechanistic Pathway of Thermal Degradation

The logical flow of thermal energy disrupting the 4-VOBS molecule is visualized below. The pathway highlights the transition from intact monomer to complete pyrolysis.

ThermalDegradation Monomer 4-(Vinyloxy)butyl stearate (Intact Molecule) Stage1 Stage 1: < 250 °C Desorption & Minor Volatilization Monomer->Stage1 Heating (Endothermic) Stage2 Stage 2: 250 - 350 °C Ester Bond Cleavage (Stearic Acid Release) Stage1->Stage2 Thermal Energy > Ea (Ester) Stage3 Stage 3: > 350 °C Alkyl Chain Pyrolysis & Backbone Scission Stage2->Stage3 Thermal Energy > Ea (C-C) Products Final Degradation Products (CO2, H2O, Short Alkanes) Stage3->Products Complete Pyrolysis

Fig 1: Stepwise thermal degradation pathway of 4-(Vinyloxy)butyl stearate.

Self-Validating Experimental Protocol: TGA-EGA Workflow

To capture the data presented above, a highly controlled, self-validating Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) must be employed. Do not rely on isolated mass-loss curves; thermal events must be chemically verified.

Step 1: System Calibration & Baseline Establishment

  • Action: Run a blank crucible to establish a thermal baseline, followed by a calcium oxalate monohydrate standard.

  • Causality & Validation: Calcium oxalate degrades in three distinct, well-characterized stoichiometric steps (water loss, CO formation, CO₂ formation). If the mass loss deviates by >0.5% from theoretical values, the microbalance is recalibrated. This ensures the system is self-validating before the 4-VOBS sample is introduced.

Step 2: Sample Preparation & Environmental Control

  • Action: Load 5–10 mg of 4-VOBS into an alumina ( Al2​O3​ ) crucible.

  • Causality & Validation: Alumina is chosen over platinum to prevent the potential catalytic cracking of the stearate chain at high temperatures, which would artificially lower the degradation onset temperature.

Step 3: Dynamic Heating for Kinetic Modeling

  • Action: Heat the sample from 25 °C to 600 °C under a high-purity Nitrogen purge (50 mL/min). Repeat the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Causality & Validation: Nitrogen prevents premature oxidative degradation, isolating purely thermal scission events[3]. Utilizing multiple heating rates allows for the calculation of the activation energy ( Ea​ ) using the isoconversional Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) models[2]. This mathematical modeling validates whether the degradation follows a single-step or multi-step kinetic mechanism.

Step 4: Orthogonal Validation via FTIR (EGA)

  • Action: Route the TGA exhaust gas through a heated transfer line (maintained at 200 °C) directly into an FTIR spectrometer.

  • Causality & Validation: Mass loss alone cannot identify the cleavage mechanism. By matching the real-time mass loss with the IR spectra of evolved gases (e.g., observing carbonyl stretches at ~1780 cm⁻¹ during Stage 2), the exact chemical nature of the ester cleavage is orthogonally validated[3].

Implications for Drug Development & Formulations

For pharmaceutical scientists formulating lipid nanoparticles (LNPs) or utilizing hot-melt extrusion (HME) to create solid dispersions, the thermal profile of 4-VOBS dictates a strict processing window.

Because the onset of ester cleavage occurs near 250 °C, HME processes must be maintained strictly below 200 °C. Exceeding this thermal threshold will generate free stearic acid and reactive vinyl fragments in the melt. This premature degradation will alter the local microenvironmental pH, potentially degrading acid-sensitive Active Pharmaceutical Ingredients (APIs), and will compromise the structural integrity of the resulting polymeric micelles or lipid matrices.

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Protocols & Analytical Methods

Method

Protocol for the Copolymerization of 4-(Vinyloxy)butyl Stearate: Cationic and Radical Alternating Approaches

Introduction & Mechanistic Rationale 4-(Vinyloxy)butyl stearate (4-VOBS) is a specialty vinyl ether monomer characterized by its highly electron-rich vinyl ether moiety and a long, crystallizable hydrophobic stearyl (C18...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(Vinyloxy)butyl stearate (4-VOBS) is a specialty vinyl ether monomer characterized by its highly electron-rich vinyl ether moiety and a long, crystallizable hydrophobic stearyl (C18) side chain. In polymer science and drug delivery design, incorporating such long-chain alkyl vinyl ethers into copolymer backbones introduces tunable hydrophobicity, side-chain crystallization (useful for phase-change materials), and self-assembling micellar properties[1].

Because of the strong electron-donating nature of the alkoxy substituent, the vinyl double bond is highly susceptible to electrophilic attack. Consequently, 4-VOBS cannot be homopolymerized via standard free-radical mechanisms due to the extreme stability and steric hindrance of the resulting propagating radical. Instead, scientists must employ one of two distinct, field-proven methodologies:

  • Living Cationic Copolymerization: Utilizing a Lewis acid catalyst and an added Lewis base to stabilize the propagating oxocarbenium ion, yielding random or block copolymers with narrow polydispersity[2],[3].

  • Radical Alternating Copolymerization: Pairing the electron-rich vinyl ether with a highly electron-deficient comonomer (e.g., maleic anhydride or maleimides) to form a charge-transfer complex (CTC) that undergoes strictly alternating free-radical propagation[4],[5].

The following guide details the self-validating protocols for both approaches, ensuring high scientific integrity and reproducibility.

Mechanistic Pathways

Copolymerization_Pathways Monomer 4-(Vinyloxy)butyl Stearate (Electron-Rich Monomer) Cat_Path Living Cationic Polymerization (Lewis Acid / Added Base) Monomer->Cat_Path + Isobutyl Vinyl Ether Rad_Path Radical Alternating Copolymerization (AIBN / Electron-Deficient Comonomer) Monomer->Rad_Path + Maleic Anhydride Cat_Prod Random/Block Copolymer (Tunable MW, PDI < 1.2) Cat_Path->Cat_Prod Propagation Rad_Prod Strictly Alternating Copolymer (Equimolar 1:1 Incorporation) Rad_Path->Rad_Prod Propagation

Mechanistic pathways for 4-(Vinyloxy)butyl stearate copolymerization.

Quantitative Data & Expected Outcomes

The choice of polymerization directly dictates the architectural and thermal properties of the resulting copolymer. Below is a summary of the expected parameters for both protocols.

ParameterLiving Cationic CopolymerizationRadical Alternating Copolymerization
Comonomer Isobutyl Vinyl Ether (IBVE)Maleic Anhydride (MA)
Initiator System IBEA / Et₁₅AlCl₁₅AIBN
Catalyst/Additive Ethyl Acetate (Added Base)None
Solvent Anhydrous Toluene / HexaneAnhydrous THF or MEK
Temperature 0 °C65 °C
Expected Mn​ 10,000 - 50,000 Da20,000 - 80,000 Da
Expected PDI ( Mw​/Mn​ ) 1.05 - 1.201.50 - 2.20
Sequence Distribution Random or BlockStrictly Alternating (1:1)

Experimental Protocols

Protocol A: Living Cationic Copolymerization with Isobutyl Vinyl Ether

Causality & Expert Insight: Cationic polymerization is exquisitely sensitive to nucleophilic impurities (like water), which act as irreversible chain-terminating agents. All glassware must be baked. The use of 1-isobutoxyethyl acetate (IBEA) provides a stable cation precursor. Ethylaluminum sesquichloride (Et₁₅AlCl₁₅) acts as the Lewis acid to abstract the acetate group and initiate polymerization[3]. Crucially, ethyl acetate is added as a Lewis base to reversibly coordinate with the highly reactive propagating carbocation; this shifts the equilibrium toward the dormant species, suppressing chain-transfer events and ensuring "living" characteristics with a narrow PDI[2].

Step-by-Step Methodology:

  • Preparation: Bake all Schlenk flasks and magnetic stir bars at 200 °C for at least 2 hours. Assemble hot under a continuous flow of dry argon.

  • Solvent & Monomer Addition: To the cooled Schlenk flask, inject 15.0 mL of anhydrous toluene (dried over sodium/benzophenone) and 5.0 mL of anhydrous hexane. Add 4.0 mmol of 4-(Vinyloxy)butyl stearate and 4.0 mmol of Isobutyl Vinyl Ether (IBVE).

  • Base Addition: Inject 8.0 mmol of anhydrous ethyl acetate. This acts as the stabilizing Lewis base.

  • Initiator Addition: Inject 0.08 mmol of 1-isobutoxyethyl acetate (IBEA). Stir the mixture and submerge the flask in an ice-water bath to equilibrate at 0 °C.

  • Catalysis & Propagation: Initiate the polymerization by rapidly injecting 0.40 mmol of a pre-chilled solution of ethylaluminum sesquichloride (Et₁₅AlCl₁₅) in toluene. The solution may exhibit a slight color change. Allow the reaction to proceed at 0 °C for exactly 120 minutes.

  • Quenching & Purification: Terminate the living chain ends by injecting 2.0 mL of pre-chilled methanol containing 0.1% v/v ammonia. This immediately quenches the Lewis acid and neutralizes the carbocation.

  • Isolation: Dilute the mixture with dichloromethane, wash three times with distilled water to remove aluminum salts, dry the organic layer over MgSO₄, concentrate via rotary evaporation, and precipitate into a large excess of cold methanol. Dry the polymer in a vacuum oven at 40 °C to constant weight.

Protocol B: Radical Alternating Copolymerization with Maleic Anhydride

Causality & Expert Insight: While 4-VOBS resists radical homopolymerization, pairing it with an electron-deficient alkene like Maleic Anhydride (MA) forces the formation of a donor-acceptor charge-transfer complex[4]. When Azobisisobutyronitrile (AIBN) decomposes at 65 °C, the generated radicals attack this complex, resulting in a strictly alternating (1:1) copolymer regardless of the initial monomer feed ratio. Freeze-pump-thaw degassing is critical because molecular oxygen is a potent diradical that rapidly scavenges propagating carbon-centered radicals, forming stable peroxy radicals that halt kinetics[5].

Step-by-Step Methodology:

  • Monomer Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 4-(Vinyloxy)butyl stearate and 5.0 mmol of sublimed Maleic Anhydride in 10.0 mL of anhydrous Tetrahydrofuran (THF).

  • Initiator Addition: Add 0.1 mmol of AIBN (2 mol% relative to total monomer). Seal the flask with a rubber septum.

  • Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles. (Freeze the solution in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath to release dissolved gases). Backfill with argon on the final cycle.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 65 °C. Maintain vigorous stirring for 24 hours. The solution will gradually become viscous.

  • Isolation: Cool the flask to room temperature. Dilute the viscous polymer solution with an additional 5.0 mL of THF.

  • Precipitation: Add the solution dropwise into 200 mL of vigorously stirred, ice-cold diethyl ether. The alternating copolymer will precipitate as a white solid.

  • Drying: Recover the precipitate via vacuum filtration, wash with fresh cold ether, and dry under high vacuum at 50 °C for 24 hours.

References[2] Title: US20130165361A1 - Vinyl ether polymer fluids made using controlled living cationic polymerization and their use as synthetic lubricant basestocks. Source: Google Patents. URL: Click here for verification[1] Title: Synthesis and solution properties of poly(vinyl ether)s with long alkyl chain, biphenyl, and cholesteryl pendants. Source: ResearchGate / Journal of Polymer Science. URL: Click here for verification[3] Title: US9382352B2 - Polymers derived from plant oil. Source: Google Patents. URL: Click here for verification[4] Title: Covalently Bound Polymer Multilayers for Efficient Metal Ion Sorption. Source: ACS Publications. URL:Click here for verification[5] Title: Synthesis of Novel Epoxy Resins by Radical Copolymerization of Various Vinyl Ethers having an Epoxy Group with N-Phenylmaleimide and Properties of Their Cured Resins. Source: Journal of Fiber Science and Technology (J-STAGE). URL: Click here for verification

Sources

Application

Application Note: Engineering Hydrophobic Polymer Coatings using 4-(Vinyloxy)butyl stearate (4-VBS)

Introduction & Mechanistic Overview In the development of advanced protective coatings and moisture barriers for active pharmaceutical ingredients (APIs), controlling surface energy is paramount. 4-(Vinyloxy)butyl steara...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the development of advanced protective coatings and moisture barriers for active pharmaceutical ingredients (APIs), controlling surface energy is paramount. 4-(Vinyloxy)butyl stearate (4-VBS) is a highly specialized, bifunctional monomer that bridges the gap between reactive polymer chemistry and extreme hydrophobicity.

Structurally, 4-VBS consists of an electron-rich vinyl ether headgroup and a long-chain (C18) aliphatic stearate tail[1]. The vinyloxy group allows for rapid, controlled polymerization, while the C18 stearate tail acts as an internal hydrophobizer. When polymerized, the stearate side-chains undergo steric packing and orient themselves at the air-polymer interface during thermal annealing. This orientation drastically lowers the surface energy of the coating. Furthermore, stearate derivatives and fatty acids are highly biocompatible and have been proven to function effectively as phase-change materials and hydrophobizing agents in various polymerization mediums[2].

Physicochemical Properties of 4-VBS
PropertyValue / CharacteristicImpact on Coating Performance
Chemical Name 4-(Vinyloxy)butyl stearateProvides dual functionality (reactive + hydrophobic).
CAS Number 209072-71-9Unique identifier for regulatory compliance.
Molecular Weight 382.62 g/mol High mass ratio of hydrophobic tail to reactive head.
Aliphatic Chain C18 (Stearate)Induces steric shielding; lowers surface energy.
Polymerization Cationic / RAFTEnables controlled molecular weight and narrow dispersity[3].

Experimental Workflows & Logic

To engineer a defect-free hydrophobic coating, the workflow is divided into two phases: the controlled synthesis of Poly(4-VBS) and the formulation/application of the coating. While vinyl ethers can be copolymerized via Reversible Addition-Fragmentation chain Transfer (RAFT)[3], living cationic polymerization is utilized here to yield a pure, well-defined homopolymer with maximum hydrophobic density.

G Monomer 4-VBS Monomer (Hydrophobic Precursor) Polymerization Living Cationic Polymerization Monomer->Polymerization Initiator Lewis Acid Catalyst (e.g., Et1.5AlCl1.5) Initiator->Polymerization Polymer Poly(4-VBS) Hydrophobic Backbone Polymerization->Polymer Controlled MW Formulation Coating Formulation (Solvent + Additives) Polymer->Formulation Coating Substrate Application (Spin/Dip Coating) Formulation->Coating Dispersion Result Superhydrophobic Surface (Contact Angle > 120°) Coating->Result Thermal Annealing

Workflow of 4-VBS living cationic polymerization and hydrophobic coating formulation.

Protocol 1: Living Cationic Polymerization of Poly(4-VBS)

Causality behind the method: Vinyl ethers are highly nucleophilic and readily undergo cationic polymerization. However, uncontrolled cationic polymerization leads to chain transfer and broad molecular weight distributions, which causes uneven film formation. By utilizing an initiating system of 1-(isobutoxy)ethyl acetate and ethylaluminum sesquichloride (Et1.5AlCl1.5) in the presence of a Lewis base (ethyl acetate), the propagating carbocation is stabilized, ensuring a "living" (controlled) process.

Step-by-Step Methodology
  • Monomer Purification: Distill 4-VBS over calcium hydride (CaH2) under reduced pressure.

    • Causality: Trace moisture acts as a potent chain-terminating agent in cationic polymerization. Absolute anhydrous conditions are mandatory.

  • Reaction Setup: Bake a Schlenk flask at 150 °C, cool under vacuum, and backfill with dry nitrogen. Add anhydrous toluene (solvent) and ethyl acetate (Lewis base stabilizer). Chill the reactor to -20 °C.

    • Causality: Low temperatures suppress side reactions (e.g., β -proton elimination) and stabilize the active cationic center.

  • Initiation: Inject the 4-VBS monomer and 1-(isobutoxy)ethyl acetate (initiator). Stir for 5 minutes, then inject Et1.5AlCl1.5 (Lewis acid catalyst) to commence polymerization.

  • Quenching: After 4 hours, terminate the living chains by injecting pre-chilled methanol containing 1.0 M ammonia.

    • Self-Validating Checkpoint 1 (Conversion): Take a 0.1 mL aliquot before quenching. Analyze via 1 H NMR. The complete disappearance of vinyloxy protons (multiplets at 6.4 ppm and 4.0-4.2 ppm) confirms >99% monomer conversion.

  • Purification: Precipitate the polymer in a 10-fold excess of methanol. Filter and dry the Poly(4-VBS) under vacuum at 40 °C for 24 hours.

    • Self-Validating Checkpoint 2 (Purity): Perform Gel Permeation Chromatography (GPC). A successful living polymerization will yield a narrow dispersity ( Đ<1.2 ).

Protocol 2: Formulation and Application of the Hydrophobic Coating

Causality behind the method: While the C18 stearate tails inherently lower surface energy, achieving superhydrophobicity (Water Contact Angle > 150°) requires the introduction of hierarchical surface roughness (the Cassie-Baxter state). To achieve this, stearic acid-modified nanoparticles (e.g., ZnO) are dispersed into the Poly(4-VBS) matrix. Stearic acid modification replaces the hydrophilic hydroxyl groups on ZnO with rigid, hydrophobic esters, ensuring perfect compatibility with the Poly(4-VBS) matrix[4].

Step-by-Step Methodology
  • Solution Preparation: Dissolve the synthesized Poly(4-VBS) in anhydrous hexane to create a 5 wt% polymer solution. Stir magnetically for 2 hours at room temperature.

  • Nanoparticle Dispersion (Optional for Superhydrophobicity): Add 2 wt% of stearic acid-modified ZnO nanoparticles (average size 15-30 nm)[4] to the solution.

    • Causality: Standard magnetic stirring is insufficient for breaking up nanoparticle agglomerates. Subject the dispersion to ultrasonic processing for 15 minutes to ensure homogenous distribution[4].

  • Substrate Preparation: Clean glass or silicon substrates sequentially in an ultrasonic bath using acetone, ethanol, and deionized water (10 minutes each). Treat with oxygen plasma for 2 minutes to generate surface hydroxyls.

    • Causality: Plasma treatment temporarily raises the substrate's surface energy, promoting covalent or strong hydrogen-bond adhesion between the substrate and the ether linkages of the polymer backbone.

  • Spin Coating: Dispense 0.5 mL of the formulation onto the substrate. Spin at 2500 rpm for 60 seconds.

  • Thermal Annealing: Bake the coated substrate on a hotplate at 70 °C for 2 hours.

    • Causality: Annealing above the glass transition temperature provides chain mobility, allowing the C18 stearate tails to self-assemble and orient outward toward the air interface, maximizing hydrophobicity.

    • Self-Validating Checkpoint 3 (Performance): Measure the Water Contact Angle (WCA) using a goniometer with a 5 μ L water droplet. The system is validated if the WCA meets the thresholds defined in the data table below.

H Substrate Hydrophilic Substrate (High Surface Energy) Coating Poly(4-VBS) Coating (C18 Alkyl Chains) Substrate->Coating Adhesion via Ether Linkages Orientation Chain Orientation (Air-Polymer Interface) Coating->Orientation Thermal Annealing Energy Surface Energy Reduction (Steric Shielding) Orientation->Energy Aliphatic Tail Packing Lotus Lotus Energy->Lotus Micro/Nano Roughness

Mechanism of surface energy reduction via Poly(4-VBS) C18 chain orientation.

Quantitative Data & Expected Outcomes

The following table summarizes the expected surface characterization metrics validating the protocols above. The integration of modified nanoparticles drastically alters the surface topography, transitioning the coating from a purely hydrophobic state to a superhydrophobic state.

Coating CompositionSurface Roughness ( Ra​ )Water Contact Angle (WCA)Sliding Angle (SA)Moisture Barrier Efficacy
Uncoated Glass (Control) < 1 nm35° ± 5°N/A (Pins)None
Pure Poly(4-VBS) ~ 4 nm118° ± 2°> 30°High
Poly(4-VBS) + Modified ZnO ~ 145 nm156° ± 3°< 5° (Rolls off)Exceptional

References

  • Benchchem. "4-(Vinyloxy)butyl stearate | 209072-71-9 | Benchchem".
  • Alfa Chemistry. "4-(VINYLOXY)BUTYL STEARATE 98".
  • PubMed / NIH. "Stearic Acid as Polymerization Medium, Dopant and Hydrophobizer: Chemical Oxidative Polymerization of Pyrrole".
  • MDPI. "Influence of Preparation Methods and Nanomaterials on Hydrophobicity and Anti-Icing Performance of Nanoparticle/Epoxy Coatings".
  • PubMed / NIH. "RAFT Copolymerization of Glycerol-Derived Vinyl Ethers Possessing Acetal-Protected Diols for Biobased Hydrophilic and Thermoresponsive Polymers".

Sources

Method

Application Note: Precision Synthesis and Self-Assembly of Poly(MOVE)-b-Poly(VOBS) Amphiphilic Block Copolymers

Introduction & Mechanistic Rationale Amphiphilic block copolymers have become foundational materials in nanotechnology, particularly for the development of micellar nanocarriers in targeted drug delivery[1]. The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Amphiphilic block copolymers have become foundational materials in nanotechnology, particularly for the development of micellar nanocarriers in targeted drug delivery[1]. The synthesis of well-defined amphiphilic architectures requires living polymerization techniques to ensure precise control over molecular weight, block ratios, and narrow polydispersity indices (PDI).

This application note details the synthesis of an amphiphilic block copolymer utilizing 4-(Vinyloxy)butyl stearate (VOBS) [2] as the highly hydrophobic block and 2-methoxyethyl vinyl ether (MOVE) as the hydrophilic corona-forming block. VOBS features a long C18 alkyl chain (stearate) linked to a polymerizable vinyl ether group. This long aliphatic chain provides intense hydrophobic driving forces for micellar core stabilization in aqueous media, drastically lowering the critical micelle concentration (CMC)[3].

To achieve a well-defined block copolymer, Living Cationic Polymerization (LCP) is employed. Traditional cationic polymerization suffers from rapid chain transfer and termination. However, the introduction of an "added base" (such as ethyl acetate or 1,4-dioxane) reversibly coordinates with the propagating carbocation[4]. This nucleophilic stabilization lowers the instantaneous concentration of highly reactive free cations, suppressing side reactions and enabling a controlled, "living" propagation[5].

Experimental Methodologies

Materials and Reagents Preparation
  • Hydrophobic Monomer: 4-(Vinyloxy)butyl stearate (VOBS, CAS: 209072-71-9). Must be dried over calcium hydride (CaH₂) and distilled under reduced pressure before use.

  • Hydrophilic Monomer: 2-Methoxyethyl vinyl ether (MOVE). Dried over CaH₂ and distilled.

  • Initiator: 1-Isobutoxyethyl acetate (IBEA).

  • Catalyst (Lewis Acid): Ethylaluminum dichloride (EtAlCl₂) (1.0 M solution in hexane).

  • Added Base: Ethyl acetate (EtOAc), rigorously dried.

  • Solvent: Toluene, purified via a solvent dispensing system (passed through alumina columns).

  • Quenching Agent: Ammoniacal methanol (methanol containing 1 wt% ammonia).

Causality Check (E-E-A-T): Moisture is the primary enemy of LCP, acting as a potent chain terminator. All glassware must be baked at 150 °C and assembled under dry nitrogen or argon to maintain the self-validating "living" nature of the chain ends.

Step-by-Step Synthesis of Poly(MOVE)-b-Poly(VOBS)

The block copolymer is synthesized via sequential monomer addition. The hydrophilic block is polymerized first to ensure complete initiation, followed by the addition of the bulky VOBS monomer.

  • System Initialization: In a baked, nitrogen-purged Schlenk flask equipped with a magnetic stirrer, add dry toluene (40 mL) and EtOAc (4.0 M relative to the total volume) at 0 °C.

  • Initiator & Monomer 1 Addition: Inject IBEA (0.1 mmol) and MOVE (10.0 mmol). Stir for 5 minutes to ensure thermal equilibrium.

  • Catalyst Injection: Initiate the polymerization by rapidly injecting EtAlCl₂ (0.5 mmol). The reaction mixture will exhibit a slight exotherm. Maintain the temperature strictly at 0 °C.

  • Conversion Monitoring: Monitor the conversion of MOVE via Gas Chromatography (GC) by taking 0.1 mL aliquots. The living nature of the system ensures that the propagating chain ends remain active even after 100% conversion[5].

  • Sequential Addition (Block 2): Once MOVE conversion reaches >99% (typically 30-45 minutes), inject the hydrophobic monomer VOBS (2.0 mmol) dissolved in 5 mL of dry toluene.

  • Propagation of Block 2: Allow the polymerization to proceed for an additional 4 hours. The bulky stearate group reduces the propagation rate, necessitating a longer reaction time.

  • Quenching: Terminate the living cations by injecting 5 mL of pre-chilled ammoniacal methanol. The ammonia neutralizes the Lewis acid, preventing uncontrolled coupling or degradation.

  • Purification: Wash the polymer solution with dilute HCl, followed by distilled water to remove aluminum residues. Evaporate the toluene, redissolve in a minimal amount of THF, and precipitate into cold methanol. Dry the resulting Poly(MOVE)-b-Poly(VOBS) under vacuum at 40 °C for 24 hours.

LCP_Workflow Init Initiator System (IBEA + EtAlCl2 + EtOAc) Block1 Polymerize Hydrophilic Block (MOVE) Init->Block1 Toluene, 0 °C Block2 Sequential Addition (VOBS) Block1->Block2 >99% Conversion Quench Quench & Purify (Ammoniacal MeOH) Block2->Quench 4 hours, 0 °C Product Amphiphilic Copolymer Poly(MOVE)-b-Poly(VOBS) Quench->Product Precipitation

Caption: Workflow for the sequential living cationic polymerization of Poly(MOVE)-b-Poly(VOBS).

Micellar Self-Assembly Protocol

Amphiphilic block copolymers self-assemble into micellar structures when subjected to a solvent selective for one of the blocks[3].

  • Dissolve 10 mg of Poly(MOVE)-b-Poly(VOBS) in 2 mL of THF (a good solvent for both blocks).

  • Under vigorous stirring (800 rpm), add 10 mL of deionized water (a selective solvent for the Poly(MOVE) block) dropwise at a rate of 1 mL/h using a syringe pump.

  • Transfer the slightly turbid solution to a dialysis membrane (MWCO 3,500 Da) and dialyze against deionized water for 48 hours to remove all THF, replacing the water every 12 hours.

  • Filter the resulting micelle dispersion through a 0.45 µm syringe filter to remove any large aggregates.

Micellization Unimers Copolymer Unimers in THF (Good Solvent) Dialysis Dialysis against Water (Solvent Exchange) Unimers->Dialysis Add water dropwise Micelles Core-Shell Micelles Core: Poly(VOBS) Corona: Poly(MOVE) Dialysis->Micelles Hydrophobic collapse

Caption: Self-assembly of Poly(MOVE)-b-Poly(VOBS) into core-shell micelles via solvent exchange.

Data Presentation & Characterization

The self-validating nature of living polymerization allows for predictable molecular weights based on the monomer-to-initiator ratio ([M]/[I]). The successful chain extension is confirmed by a clear shift in the Gel Permeation Chromatography (GPC) trace without significant tailing, indicating the absence of dead polymer chains before the addition of the second block.

Table 1: Quantitative Summary of Polymer and Micelle Characteristics

Polymer DesignationTarget DP (MOVE/VOBS)M_n (Theoretical)M_n (GPC, Da)PDI (M_w/M_n)Micelle Size (DLS, nm)CMC (mg/L)
PMOVE₁₀₀100 / 010,20010,5001.08N/AN/A
PMOVE₁₀₀-b-PVOBS₁₀100 / 1013,88014,1001.1245.2 ± 2.15.4
PMOVE₁₀₀-b-PVOBS₂₀100 / 2017,56017,2001.1562.8 ± 3.42.1

Note: DP = Degree of Polymerization. M_n = Number-average molecular weight. PDI = Polydispersity Index. CMC = Critical Micelle Concentration. The extremely low CMC values are attributed to the strong hydrophobic interactions of the C18 stearate chains in the VOBS block.

Conclusion

The use of 4-(Vinyloxy)butyl stearate as a hydrophobic building block in living cationic polymerization yields highly defined amphiphilic copolymers. The robust "added base" LCP methodology ensures high end-group fidelity and narrow PDI, which translates to uniform, highly stable micellar nanoparticles suitable for advanced drug delivery applications.

References

  • Title: Polymeric nanoparticles, micelles and polymersomes from amphiphilic block copolymer Source: Korean Journal of Chemical Engineering URL: [Link]

  • Title: Polymeric micelles in advanced photodynamic therapy: Design, delivery and translational prospects Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Living cationic polymerization of vinyl monomers by organoaluminum halides. 4. Polymerization of isobutyl vinyl ether by ethylaluminum dichloride (EtAlCl2) in the presence of ether additives Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Heterogeneously Catalyzed Living Cationic Polymerization of Isobutyl Vinyl Ether Using Iron(III) Oxide Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

Application Note: 4-(Vinyloxy)butyl Stearate as a High-Performance Reactive Diluent in UV-Curable Resins

An In-Depth Technical Guide Abstract This guide provides a comprehensive technical overview and practical protocols for utilizing 4-(vinyloxy)butyl stearate (VBS) as a reactive diluent in ultraviolet (UV) curable resin s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview and practical protocols for utilizing 4-(vinyloxy)butyl stearate (VBS) as a reactive diluent in ultraviolet (UV) curable resin systems. VBS is a unique mono-functional monomer that combines a highly reactive vinyl ether group with a long, hydrophobic stearate tail. This structure offers a distinct set of advantages over conventional acrylate diluents, including significant viscosity reduction, improved flexibility, enhanced hydrophobicity, and participation in rapid, oxygen-insensitive cationic curing. This document is intended for researchers, scientists, and formulation chemists in the fields of coatings, adhesives, inks, and advanced materials development, providing the foundational knowledge and experimental methodologies to effectively integrate VBS into next-generation photopolymer formulations.

Introduction: The Strategic Role of Reactive Diluents

UV-curable resins offer unparalleled advantages in processing speed, energy efficiency, and environmental compliance (low-to-zero VOCs).[1][2] The core of these formulations often consists of high-molecular-weight oligomers (e.g., urethane acrylates, epoxies) that provide the primary performance characteristics but also exhibit high viscosity. Reactive diluents are essential, low-viscosity monomers that are added to reduce formulation viscosity for processability (e.g., for inkjet or spray applications) and become a permanent part of the cross-linked polymer network upon curing.[1][3][4]

While acrylates are common reactive diluents, their use can be associated with skin irritation, significant volume shrinkage, and, most critically, oxygen inhibition—a process where atmospheric oxygen scavenges free radicals at the surface, leading to incomplete cure and a tacky finish.[5][6]

Vinyl ethers (VEs) represent a superior class of monomers, particularly for cationic UV curing.[7][8][9] Cationic polymerization is not inhibited by oxygen, allowing for rapid and complete surface cure even in ambient air.[5][6] 4-(vinyloxy)butyl stearate (CAS No. 209072-71-9) emerges as a specialty reactive diluent within this class. Its bifunctional nature—a reactive head and a property-modifying tail—provides formulators with a unique tool to not only reduce viscosity but also to engineer specific desirable properties like flexibility and water resistance into the final cured product.

Physicochemical Profile: 4-(Vinyloxy)butyl Stearate (VBS)

The molecular structure of VBS is key to its function. The vinyl ether group provides the site for polymerization, while the C18 stearate chain imparts flexibility and hydrophobicity.

PropertyValueSource
CAS Number 209072-71-9[10]
Chemical Name 4-(Vinyloxy)butyl octadecanoate[10]
Molecular Formula CH₃(CH₂)₁₆CO₂(CH₂)₄OCH=CH₂[11]
Appearance Colorless to pale yellow liquid or waxy solid[12][13]
Viscosity 9 mPa·s (cps) at 44°C[11]
Melting/Freezing Point ~25°C
Boiling Range 220–225 °C at 3333 Pa[12]
Solubility Soluble in most organic solvents; insoluble in water.[12][14]

Causality Insight: The low viscosity of VBS at slightly elevated temperatures (44°C) demonstrates its efficacy as a diluent.[11] Its melting point near room temperature means it may require gentle warming for handling, but this is a minor trade-off for the performance benefits. The long aliphatic chain is the source of its hydrophobicity and plasticizing effect.

Curing Mechanisms & The Role of VBS

VBS can be incorporated into polymer networks through two primary UV-initiated pathways: cationic polymerization and free-radical copolymerization.

Cationic Polymerization (Primary Mechanism)

This is the most efficient curing method for vinyl ethers. The mechanism is initiated by a photoacid generator (PAG), typically a diaryliodonium or triarylsulfonium salt, which produces a strong Brønsted or Lewis acid upon UV exposure.[6][15][16][17] This acid protonates the electron-rich double bond of the vinyl ether, creating a highly reactive carbocation. This cation then rapidly attacks another vinyl ether monomer, propagating a polymer chain.

Key Advantages:

  • Extreme Speed: Cationic polymerization of vinyl ethers is exceptionally fast.[5][18]

  • No Oxygen Inhibition: The cationic mechanism is insensitive to oxygen, ensuring a tack-free surface cure.[6][8]

  • "Dark Cure": The active cationic centers are long-lived and can continue to polymerize even after the UV light source is removed, ensuring high conversion throughout the material.[6][18]

Caption: Cationic polymerization of VBS initiated by a photoacid generator (PAG).

Free-Radical / Cationic Hybrid Systems

While vinyl ethers do not readily homopolymerize via a free-radical mechanism, they effectively copolymerize with electron-poor monomers like acrylates.[7][19][20] In a hybrid system containing both a free-radical photoinitiator and a cationic PAG, both polymerization types can occur. The acrylate radical can add to the vinyl ether double bond, incorporating VBS into the acrylate network.[7][19] This "hybrid" approach can be useful for reducing oxygen inhibition in predominantly acrylate systems and for creating interpenetrating polymer networks (IPNs).[19]

Caption: Free-radical copolymerization of VBS with an acrylate monomer.

Application Protocols: Formulation & Characterization

The following protocols provide a framework for evaluating VBS in a model UV-curable system. These are designed to be self-validating by comparing results against a control formulation.

Protocol 1: Evaluation of Viscosity Reduction
  • Objective: To quantify the efficiency of VBS as a reactive diluent in reducing the viscosity of a standard epoxy oligomer.

  • Materials & Equipment:

    • Bisphenol A diglycidyl ether (DGEBA) epoxy oligomer (e.g., DER 331 or similar, ~12,000 mPa·s).

    • 4-(vinyloxy)butyl stearate (VBS).

    • Tri(ethylene glycol) divinyl ether (DVE-3) as a benchmark diluent.[7]

    • Rotational viscometer (e.g., Brookfield DV-II+).

    • Heated water bath or temperature-controlled chamber.

    • Glass vials and disposable mixing tools.

  • Methodology:

    • Pre-heat the DGEBA oligomer and VBS to 45°C to ensure they are fully liquid and homogenous.

    • Prepare five 20g formulations in glass vials according to the table below.

    • Formulation Table:

      Formulation ID DGEBA (wt%) VBS (wt%) DVE-3 (wt%)
      Control 100 0 0
      VBS-10 90 10 0
      VBS-20 80 20 0
      DVE3-10 90 0 10

      | DVE3-20 | 80 | 0 | 20 |

    • Mix each formulation thoroughly until uniform.

    • Equilibrate the samples and viscometer spindle to 25°C ± 0.5°C.

    • Measure the viscosity of each sample according to the instrument's operating procedure. Record the viscosity in mPa·s.

  • Expected Outcome & Causality: VBS is expected to significantly reduce the viscosity of the DGEBA resin. While DVE-3 might be a more efficient diluent on a weight basis due to its lower molecular weight, VBS provides the added benefit of incorporating a flexible, hydrophobic tail, which will be evaluated in subsequent protocols. A plot of viscosity vs. diluent concentration will clearly demonstrate this relationship.

Protocol 2: Curing Kinetics Analysis via Real-Time FT-IR
  • Objective: To monitor the rate of polymerization of VBS-containing formulations upon UV exposure.

  • Materials & Equipment:

    • Formulations from Protocol 1.

    • Cationic photoinitiator: Triarylsulfonium hexafluoroantimonate salt solution (e.g., 50% in propylene carbonate).

    • Fourier-Transform Infrared (FT-IR) spectrometer equipped with a UV light source (e.g., mercury lamp with 365 nm filter) for real-time measurements (RT-FTIR).[15][18]

    • NaCl salt plates.

  • Workflow Diagram:

RTIR_Workflow A 1. Prepare Formulation (Oligomer + VBS + PAG) B 2. Apply Thin Film (Sandwich between two NaCl plates) A->B C 3. Place in RT-FTIR B->C D 4. Record Initial Spectrum (t=0) (Measure initial peak area at ~1620 cm⁻¹) C->D E 5. Initiate UV Exposure (Open shutter) D->E F 6. Collect Spectra vs. Time (Monitor disappearance of 1620 cm⁻¹ peak) E->F G 7. Calculate Conversion (% Conversion = [1 - (Area_t / Area_0)] * 100) F->G H 8. Plot Data (% Conversion vs. Time) G->H

Caption: Experimental workflow for Real-Time FT-IR (RT-FTIR) cure monitoring.

  • Methodology:

    • To each formulation from Protocol 1, add 2 wt% of the cationic photoinitiator solution and mix thoroughly in a dark environment.

    • Place a small drop of the liquid resin onto a NaCl plate and gently place a second plate on top to create a thin, uniform film.

    • Mount the sample in the RT-FTIR spectrometer.

    • Begin spectral acquisition, monitoring the disappearance of the characteristic vinyl ether C=C stretch peak at approximately 1620 cm⁻¹.

    • After a stable baseline is recorded, open the shutter to the UV source to initiate polymerization.

    • Continue collecting spectra until the peak at 1620 cm⁻¹ no longer decreases, indicating the reaction has completed.

    • Calculate the percent conversion at each time point by comparing the peak area to its initial area at time zero.

  • Expected Outcome & Causality: Cationic curing of vinyl ethers is extremely rapid, and full conversion is often achieved within seconds of UV exposure.[5] The resulting plot of conversion versus time will show a steep polymerization profile. Comparing the VBS formulations to the DVE-3 formulations will provide insight into the relative reactivity of the monomers.

Protocol 3: Characterization of Cured Film Properties
  • Objective: To evaluate the mechanical and surface properties of cured films containing VBS, linking them to the unique molecular structure.

  • Materials & Equipment:

    • UV curing chamber with a medium-pressure mercury lamp.

    • Molds for creating uniform films (e.g., 200 µm thickness).

    • Cross-hatch adhesion tester (ASTM D3359).[21]

    • Pencil hardness test kit (ASTM D3363).[22]

    • Mandrel bend test set (ASTM D522).

    • Contact angle goniometer.

    • Methyl Ethyl Ketone (MEK) and cheesecloth (ASTM D5402).[21]

  • Methodology:

    • Add 2 wt% cationic PAG to each formulation as in Protocol 2.

    • Cast films of each formulation onto appropriate substrates (e.g., steel panels for adhesion/hardness, glass for contact angle) using a 200 µm drawdown bar.

    • Cure the films in the UV chamber using a controlled dose of UV energy (e.g., 1000 mJ/cm²).

    • Condition the cured films for 24 hours at standard temperature and humidity.

    • Perform the following tests:

      • Adhesion (ASTM D3359): Score a grid through the coating, apply specified tape, and rapidly pull it off. Rate the adhesion from 5B (no detachment) to 0B (severe detachment).[21]

      • Pencil Hardness (ASTM D3363): Determine the hardest pencil that does not scratch the coating surface.

      • Flexibility (Mandrel Bend): Bend the coated panel over progressively smaller mandrels. Record the diameter of the smallest mandrel that does not cause cracking.

      • Solvent Resistance (MEK Rubs): Rub the surface with an MEK-soaked cloth, counting the number of double rubs required to break through the coating.[21]

      • Hydrophobicity: Measure the static water contact angle on the cured film surface. A higher angle indicates greater hydrophobicity.

  • Expected Outcome & Causality:

    • Flexibility: Formulations with VBS will exhibit significantly better flexibility (pass smaller mandrel diameters) compared to the Control and potentially the DVE-3 films. This is a direct result of the long, plasticizing stearate chain.

    • Hardness: VBS, as a monofunctional diluent, will likely reduce the hardness of the film compared to the highly cross-linked control or films made with difunctional DVE-3. This demonstrates the trade-off between hardness and flexibility.

    • Hydrophobicity: The VBS films will show a markedly higher water contact angle, confirming the hydrophobic nature imparted by the stearate tail.

    • Solvent Resistance: All cationically cured films should exhibit excellent solvent resistance due to the high conversion achieved.

Safety & Handling

While vinyl ethers generally exhibit a more favorable toxicological profile than many acrylates, standard laboratory safety practices are required.[7][9]

  • Always work in a well-ventilated area or under a fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[14][23]

  • Avoid direct contact with skin, eyes, and clothing.

  • Consult the Safety Data Sheet (SDS) for 4-(vinyloxy)butyl stearate and all other chemicals before use for detailed hazard information.[14][24]

Conclusion

4-(vinyloxy)butyl stearate is a highly effective, multifunctional reactive diluent for UV-curable resin systems. Its primary advantage lies in its ability to participate in rapid, oxygen-insensitive cationic polymerization while simultaneously engineering desirable physical properties into the final material. By efficiently reducing viscosity and introducing a flexible, hydrophobic aliphatic chain, VBS enables the formulation of tough, water-resistant, and highly flexible coatings, adhesives, and inks. The protocols outlined in this guide provide a robust framework for formulators to unlock the full potential of this unique monomer.

References

  • Ito, H., Houle, F. A., Hart, M. W., & Dick, R. A. (n.d.). Vinyl ether resist system for UV-cured nanoimprint lithography. SPIE Digital Library.
  • (n.d.).
  • (n.d.). Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts. Polymer Chemistry (RSC Publishing).
  • (n.d.). Photoinitiated polymerization of vinyl ether-based systems | Request PDF.
  • (n.d.). Reactive diluent. Wikipedia.
  • (2009, June 9). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides.
  • (2020, August 21).
  • (2026, February 13). Cationic Photocuring of Vinyl Ether Polyurethanes toward Resilient and Transparent Optical Adhesives.
  • Cribello, J. V., Lee, J. L., & Conlon, D. A. (1983, January 1). Photoinitiated cationic polymerization with multifunctional vinyl ether monomers. OSTI.GOV.
  • (2006, September 24).
  • (2004, January 15). Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. Speed School of Engineering.
  • (2025, October 3).
  • (2023, February 10). Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents. MDPI.
  • (n.d.). 4-(VINYLOXY)
  • (2010, July 28). Reactivity of Vinyl Ethers and Vinyl Ribosides in UV-Initiated Free Radical Copolymerization with Acceptor Monomers.
  • (2025, December 27). How to Test UV Coating Cure Quality (Adhesion, Rub, Tack). UVET.
  • (2020, September 20).
  • (n.d.).
  • (n.d.).
  • (2018, July 2).
  • (2018, December 11). (PDF) UV-Curable Urethane Acrylate Resin from Palm Fatty Acid Distillate.
  • (2017, January 4).
  • (n.d.). UV resins made with bio-based content. Covestro.
  • (n.d.).
  • (n.d.). Safety Data Sheet (SDS)
  • (2024, October 1). Study on the effect of reactive diluents on exothermic UV curable and coating films properties. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECSRcdSdKUAuB9DnxD0m4EVqAxBCnujXn5ku3gR9bMjrSEw-UklzPcJT-t32uXvI5HOMcCwKcETLsCEde9ZgEbY4CEpigXMkOfUSGhdooeij4qo2nR2ysVaSnbSqVU7m427gV1sfV69oXLqWXUIrhzG_AEJKIx0IeprkWB9xWHPrcrMWIJTlxIv-v7UmDc1HsDg1M9T4HYgZyuP2-Cajap30_2xJczCIlMyPHnqTLBNt8OaygHmUfgjvc2bhWWLj_HhdXOmQRzdOa-3X6F]([Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing initiator concentration for 4-(Vinyloxy)butyl stearate reactions

Technical Support Center: Optimizing Initiator Concentration for 4-(Vinyloxy)butyl Stearate (VOBS) Polymerization Welcome to the technical support and troubleshooting hub for the polymerization of 4-(Vinyloxy)butyl stear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Initiator Concentration for 4-(Vinyloxy)butyl Stearate (VOBS) Polymerization

Welcome to the technical support and troubleshooting hub for the polymerization of 4-(Vinyloxy)butyl stearate (VOBS). VOBS is a unique bifunctional monomer featuring a highly reactive, electron-rich vinyl ether group and a bulky, hydrophobic stearate tail. Because of the electron-donating nature of the alkoxy substituent, VOBS predominantly undergoes cationic polymerization .

Controlling the initiator concentration in these reactions is notoriously difficult. The highly reactive propagating carbocation can easily trigger runaway exotherms, chain transfer, or termination events. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve living (controlled) cationic polymerization of VOBS.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my VOBS polymerization experiencing a severe exotherm and runaway reaction? The Causality: Cationic polymerization of vinyl ethers is highly exothermic. If your initiator concentration ( [I]0​ ) is too high, you generate an overabundance of active propagating carbocations simultaneously. Because the activation energy for propagation is very low, the reaction accelerates uncontrollably, leading to a rapid temperature spike. The Solution: Decrease the initiator concentration. More importantly, introduce a Lewis base (e.g., ethyl acetate or 1,4-dioxane) into your solvent system. The Lewis base donates an electron pair to the highly reactive carbocation, forming a stabilized, "dormant" species. This reversible equilibrium lowers the instantaneous concentration of active centers, effectively suppressing the exotherm and enabling controlled, living polymerization .

Q2: My resulting poly(VOBS) has a much lower molecular weight than expected and a broad polydispersity index (PDI > 2.0). How do I fix this? The Causality: In chain-growth polymerizations, the theoretical degree of polymerization ( DPn​ ) is inversely proportional to the initiator concentration ( DPn​=[M]0​/[I]0​ ). Excess initiator inherently forces the formation of shorter chains. Furthermore, if the initiator-to-activator ratio is poorly optimized, the unshielded carbocations undergo β -proton elimination (chain transfer to monomer). This terminates the growing chain and initiates a new one, drastically broadening the PDI. The Solution: Optimize your initiator-to-activator ratio and lower the reaction temperature. For example, using a 1,1-diethoxyethane (DEE) initiator with a zinc iodide ( ZnI2​ ) activator at a strict 5:1 ratio at sub-zero temperatures (-5°C to -20°C) minimizes chain transfer and yields predictable molecular weights with a narrow PDI .

Q3: I am using a UV-photoinitiated system, but the conversion of VOBS is incomplete and the kinetics are sluggish. What is going wrong? The Causality: In photoinitiated cationic polymerization (e.g., using substituted vinyl halides with ZnI2​ ), sluggish kinetics usually stem from either insufficient photoinitiator concentration or nucleophilic quenching. The bulky stearate chains of VOBS can limit light penetration if the solution becomes too opaque at higher concentrations. Additionally, trace impurities (like water or basic amines) irreversibly quench the Lewis acid catalyst or the propagating cation. The Solution: Increase the photoinitiator concentration marginally, but ensure the reaction mixture remains optically transparent to your UV wavelength (typically λ = 350 nm). Rigorously dry the VOBS monomer over calcium hydride ( CaH2​ ) to eliminate trace water before irradiation .

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between initiator concentration and polymerization outcomes, providing a baseline for your optimization matrix.

Initiator Conc. ( [I]0​ )Initiator:Activator RatioReaction Rate ( Rp​ )Exotherm RiskExpected Mn​ ( g/mol )Expected PDI ( Mw​/Mn​ )Primary Mechanistic State
Excessive (> 0.1 M)1:1Extremely FastCritical (Runaway)< 3,000> 2.5Uncontrolled / Chain Transfer
High (0.05 M)2:1FastHigh3,000 - 5,0001.8 - 2.2Frequent Termination
Optimal (0.01 M)5:1ModerateLow (Controlled)8,000 - 15,000< 1.2Living Cationic (Dormant/Active)
Deficient (< 0.001 M)10:1SluggishNone> 20,000*VariableStalled / Impurity Quenched

*Note: High theoretical Mn​ at deficient concentrations is rarely achieved due to premature quenching by trace impurities in the system.

Part 3: Experimental Workflow & Logical Relationships

Mechanism Initiator Initiator System (e.g., DEE / ZnI2) Active Active Propagating Carbocation Initiator->Active Generates Cationic Center Monomer VOBS Monomer (Electron-Rich Vinyl Ether) Monomer->Active Electrophilic Addition Dormant Dormant Species (Stabilized Cation) Active->Dormant Reversible Deactivation Polymer Poly(VOBS) Controlled MW & PDI Active->Polymer Propagation LewisBase Lewis Base Additive (e.g., Ethyl Acetate) LewisBase->Dormant Donates Electron Pair

Cationic polymerization mechanism of VOBS showing active and dormant species equilibrium.

Workflow Start Evaluate VOBS Polymerization Exotherm Issue: Runaway Exotherm Start->Exotherm LowMW Issue: Low MW / Broad PDI Start->LowMW Slow Issue: Sluggish Kinetics Start->Slow FixExotherm Action: Decrease [I]₀ Add Lewis Base Stabilizer Exotherm->FixExotherm Diagnose FixLowMW Action: Optimize [I]₀:[Activator] Ratio Lower Reaction Temp LowMW->FixLowMW Diagnose FixSlow Action: Increase [I]₀ Titrate Nucleophilic Impurities Slow->FixSlow Diagnose

Troubleshooting workflow for optimizing initiator concentration in VOBS reactions.

Part 4: Self-Validating Experimental Protocol

Procedure: Controlled Living Cationic Polymerization of VOBS This protocol utilizes a 1,1-diethoxyethane (DEE) / Trimethylsilyl iodide (TMSI) / ZnI2​ initiating system, proven to provide exceptional control over vinyl ether polymerizations .

Step 1: Reagent Purification (Critical for Cationic Systems)

  • Dry VOBS monomer over CaH2​ for 24 hours. Distill under reduced pressure immediately prior to use to remove any protic impurities.

  • Distill toluene (solvent) and ethyl acetate (Lewis base) over sodium/benzophenone to ensure absolute anhydrous conditions.

Step 2: Reactor Setup & Initiation

  • Bake a Schlenk flask at 150°C, then cool under a continuous flow of dry nitrogen.

  • Inject 15 mL of dry toluene and 1.5 mL of dry ethyl acetate into the reactor.

  • Lower the reactor temperature to -20°C using a dry ice/isopropanol bath.

  • Inject the pre-calculated amount of DEE (initiator) and TMSI. Allow them to react in situ for 10 minutes to form the active α -iodo ether initiator.

Step 3: Monomer Addition & Activation

  • Inject the purified VOBS monomer (e.g., 2.0 M final concentration) into the chilled reactor.

  • Trigger the polymerization by injecting the ZnI2​ activator (in diethyl ether solution). Crucial parameter: Ensure the DEE to ZnI2​ molar ratio is strictly maintained at 5:1 to prevent excessive generation of unshielded carbocations.

Step 4: Self-Validation Checkpoint

  • Validation: At t=30 minutes, extract a 0.1 mL aliquot using a nitrogen-purged syringe.

  • Analyze the aliquot via FT-IR. Confirm the disappearance of the vinylic C=C stretch at ~1620 cm⁻¹. If the peak persists without diminishing, the system has been quenched by impurities; abort and re-dry reagents. If the peak is steadily diminishing, proceed to quenching.

Step 5: Quenching & Recovery

  • Once target conversion is validated, quench the living carbocations by injecting 2 mL of pre-chilled ammoniacal methanol (methanol containing 1 wt% ammonia).

  • Precipitate the resulting poly(VOBS) by dripping the reaction mixture into a large excess of vigorously stirred cold methanol.

  • Filter and dry the polymer in a vacuum oven at 40°C to a constant weight.

References

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 2024, 4(3), 189-207. URL:[Link]

  • Controlled cationic polymerization of methyl vinyl ether with a semi-continuous process. Designed Monomers and Polymers, 2001, 4(2), 195-201. URL:[Link]

  • Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 2009, 42(13), 4443-4448. URL:[Link]

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 2019, 11(3), 500. URL:[Link]

Optimization

Technical Support Center: Purification of 4-(Vinyloxy)butyl Stearate (4-VBS)

Welcome to the Technical Support Center for lipid and polymer synthesis. 4-(Vinyloxy)butyl stearate (4-VBS) is a highly versatile bifunctional monomer extensively utilized in the synthesis of vinyl ether maleic acid lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid and polymer synthesis. 4-(Vinyloxy)butyl stearate (4-VBS) is a highly versatile bifunctional monomer extensively utilized in the synthesis of vinyl ether maleic acid lipid particles (VEMALPs) and advanced lipid nanoparticles (LNPs)[1]. However, its unique chemical structure—a highly lipophilic C18 stearate tail coupled with an acid-labile vinyl ether headgroup—presents significant purification challenges.

As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the high-yield recovery and purification of 4-VBS.

The Causality of Purification Failures

Before attempting to purify 4-VBS, it is critical to understand why standard laboratory techniques often ruin the product. The failures stem from the molecule's bifunctional extremes:

  • Acid-Catalyzed Hydrolysis: The electron-rich double bond of the vinyl ether moiety is highly susceptible to electrophilic attack. When exposed to the mildly acidic silanol groups (pH ~4.5–5.5) of standard silica gel, the monomer protonates into a resonance-stabilized oxocarbenium ion. Subsequent hydration forms a hemiacetal that irreversibly collapses into acetaldehyde and 4-hydroxybutyl stearate[2].

  • Extreme Hydrophobicity: The 18-carbon stearate tail renders the molecule virtually insoluble in water. Unreacted 4-VBS cannot be removed via standard aqueous washing; it will persistently partition into the organic phase.

  • Thermal Instability: With a high molecular weight and a melting point of 40–44 °C, standard distillation induces thermal polymerization. High-vacuum short-path distillation is required if thermal separation is attempted.

G A 4-VBS Monomer (Intact) B Oxocarbenium Ion (Protonated) A->B H+ (Silica) C Hemiacetal (Hydrated) B->C H2O D 4-Hydroxybutyl Stearate (Alcohol) C->D Cleavage E Acetaldehyde (Volatile) C->E Cleavage

Acid-catalyzed hydrolysis pathway of 4-(Vinyloxy)butyl stearate on standard silica gel.

Diagnostic Decision Matrix

Select your purification route based on the molecular weight of your target product relative to the 4-VBS monomer.

Workflow Start Crude Reaction Mixture (Contains unreacted 4-VBS) Decision Target Product Type? Start->Decision Polymer High-MW Polymer (e.g., VEMA) Decision->Polymer SmallMol Small Molecule / Lipid Decision->SmallMol Prep Protocol B: Anti-Solvent Precipitation (Cold Methanol) Polymer->Prep Chroma Protocol A: TEA-Neutralized Silica Chromatography SmallMol->Chroma

Decision matrix for selecting the appropriate 4-VBS purification methodology.

Troubleshooting FAQs

Q: My 4-VBS monomer completely degraded during flash chromatography. What happened? A: You likely used untreated silica gel. The natural acidity of silica gel initiates the oxocarbenium hydrolysis cascade. You must neutralize the stationary phase by pre-treating the silica with 1% Triethylamine (TEA) in your non-polar solvent prior to loading your sample[2].

Q: I am trying to remove unreacted 4-VBS from a synthesized VEMA polymer. Can I use liquid-liquid extraction? A: No. Both the VEMA polymer and the 4-VBS monomer are highly hydrophobic and will co-elute in the organic layer. Instead, exploit their difference in molecular weight by using anti-solvent precipitation (See Protocol B). The massive polymer chains will entangle and precipitate in cold polar protic solvents, while the small-molecule monomer remains solvated.

Q: How do I visualize 4-VBS on a Thin Layer Chromatography (TLC) plate? A: 4-VBS lacks a conjugated aromatic system, rendering it invisible under standard 254 nm UV light. You must use a chemical stain. A Potassium Permanganate ( KMnO4​ ) stain is highly effective; it rapidly oxidizes the vinyl double bond, appearing as a bright yellow spot against a purple background.

Q: Can I distill 4-VBS to purify it from low-molecular-weight impurities? A: Standard atmospheric distillation will destroy the molecule via thermal degradation. If distillation is necessary, you must use a Kugelrohr or wiped-film short-path distillation apparatus under extreme vacuum (<0.1 Torr) to lower the boiling point to a safe thermal window.

Validated Standard Operating Procedures (SOPs)

Protocol A: TEA-Neutralized Silica Gel Chromatography

Use this protocol when purifying the 4-VBS monomer itself, or when separating it from other small-molecule lipids.

  • Solvent Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 95:5 v/v). Add exactly 1% v/v Triethylamine (TEA) to the mixture. Causality: TEA acts as a sacrificial base, neutralizing the acidic silanol groups on the silica surface.

  • Column Packing: Slurry-pack the silica gel using the TEA-treated solvent. Flush the column with at least 3 column volumes (CV) of the solvent to ensure complete neutralization of the stationary phase.

  • Sample Loading: Because 4-VBS is a waxy solid at room temperature (MP: 40-44 °C), gently warm the sample vial to 45 °C and dissolve the crude mixture in a minimal amount of TEA-treated hexane. Load it carefully onto the column head.

  • Elution: Run the column using a gentle gradient (e.g., 100% Hexane to 90:10 Hexane:EtOAc), maintaining 1% TEA throughout the entire run.

  • Self-Validation Check: Analyze fractions via 1H -NMR. The protocol is validated as successful if you observe a distinct doublet of doublets at δ ~6.5 ppm (intact vinyl ether) and an absence of a singlet at δ ~9.8 ppm (acetaldehyde byproduct).

  • Concentration: Evaporate the solvent using a rotary evaporator with the water bath set strictly below 35 °C to prevent thermal stress.

Protocol B: Anti-Solvent Precipitation for Polymer Purification

Use this protocol to remove unreacted 4-VBS monomer from synthesized high-MW polymers like VEMALPs[1].

  • Dissolution: Dissolve the crude polymer/monomer mixture in a minimal volume of a good solvent (e.g., Tetrahydrofuran or Chloroform) until a clear, viscous solution is achieved.

  • Precipitation: Fill a beaker with 10x the volume of ice-cold Methanol (the anti-solvent) and place it on a magnetic stirrer at 500 RPM. Add the polymer solution dropwise into the vortex. Causality: The sudden shift in solvent polarity causes the high-MW polymer chains to collapse and precipitate, while the 4-VBS monomer remains thermodynamically stable in the methanol.

  • Recovery: Centrifuge the suspension at 4000 x g for 10 minutes at 4 °C. Decant the supernatant (which contains the unreacted 4-VBS).

  • Self-Validation Check: Analyze the pellet and supernatant via Gel Permeation Chromatography (GPC). The protocol is validated when the pellet yields a monomodal high-MW peak with no low-MW tailing, confirming complete monomer removal.

Quantitative Reference Data

Table 1: Physicochemical Profile of 4-(Vinyloxy)butyl Stearate

PropertyValueImpact on Purification Strategy
Molecular Weight 382.67 g/mol Too large for standard distillation; requires high vacuum.
Melting Point 40–44 °CWaxy solid at room temp; requires pre-warming of loading solvents.
Acid Sensitivity High (Hydrolyzes at pH < 6)Mandates base-treated stationary phases (e.g., 1% TEA).
Lipophilicity (LogP) > 8.0 (Estimated)Precludes aqueous extraction; requires non-polar solvent systems.

Table 2: TLC Visualization and Elution Data (Hexane/EtOAc 9:1 + 1% TEA)

CompoundExpected Rf​ Value KMnO4​ StainPMA Stain (with Heat)UV (254 nm)
4-VBS (Target) 0.75Bright Yellow on PurpleDark Blue/GreenInactive
4-Hydroxybutyl stearate 0.30InactiveDark Blue/GreenInactive
Stearic Acid (Impurity) 0.15InactiveDark Blue/GreenInactive

Sources

Troubleshooting

Improving yield in the chemical synthesis of 4-(Vinyloxy)butyl stearate

Welcome to the Technical Support Center for Advanced Lipid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the synthesis of 4-(Viny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Lipid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the synthesis of 4-(Vinyloxy)butyl stearate .

The primary challenge in synthesizing this molecule lies in the dual nature of the reagents: stearic acid requires robust activation to form an ester, but the target alcohol, 4-vinyloxy-1-butanol, contains a highly reactive, acid-sensitive vinyl ether moiety[1]. Standard aggressive esterification techniques often lead to complete degradation of the starting materials.

This guide is designed to replace trial-and-error with causal understanding. Below, you will find mechanistic troubleshooting FAQs, self-validating protocols, and quantitative data to help you achieve near-quantitative yields.

Mechanistic Troubleshooting & FAQs

Q1: I attempted a standard Schotten-Baumann esterification using stearoyl chloride and triethylamine, but my yield is below 20% and the product is a viscous, inseparable mess. What happened? A1: The failure stems from the extreme acid-sensitivity of the vinyl ether moiety[1]. When stearoyl chloride reacts with 4-vinyloxy-1-butanol, hydrochloric acid (HCl) is generated. If the triethylamine does not scavenge the HCl instantaneously, localized acidic microenvironments protonate the electron-rich vinyl ether double bond. This forms a highly reactive oxocarbenium ion, which triggers rapid cationic polymerization or hydrolyzes into acetaldehyde and 1,4-butanediol. To resolve this, you must abandon acid chlorides and shift to strictly neutral or basic coupling methods[2].

Q2: If acid chlorides are problematic, how can I directly couple stearic acid to 4-vinyloxy-1-butanol without degrading the vinyl group? A2: The most reliable chemical method is the Steglich Esterification [3]. By using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as the catalyst, the reaction proceeds under mild, basic conditions. DCC activates the stearic acid by forming an O-acylisourea intermediate. DMAP then attacks this intermediate to form a highly reactive, yet non-acidic, acylpyridinium species[4]. This guarantees the vinyl ether remains intact while driving the esterification forward.

Q3: I am scaling up production and want to avoid the toxicity of DCC and the hassle of filtering dicyclohexylurea (DCU) byproducts. Is there a greener, higher-yielding alternative? A3: Yes. Enzymatic transesterification using Candida antarctica Lipase B (commercially available immobilized as Novozym 435 ) is the gold standard for scale-up[4]. By reacting methyl stearate with 4-vinyloxy-1-butanol in the presence of Novozym 435 under vacuum, you drive the equilibrium forward by continuously removing the methanol byproduct. This operates at a perfectly neutral pH, completely eliminating vinyl ether degradation, and the biocatalyst is removed by simple filtration[2].

Pathway Visualization

Pathways Start 4-Vinyloxy-1-butanol + Stearoyl Donor Acidic Acidic Conditions (e.g., HCl byproduct) Start->Acidic Poor control Basic Neutral/Basic Conditions (e.g., DMAP, Novozym 435) Start->Basic Optimized Degradation Vinyl Ether Cleavage & Cationic Polymerization Acidic->Degradation Success 4-(Vinyloxy)butyl stearate (High Yield) Basic->Success

Mechanistic pathways of 4-vinyloxy-1-butanol esterification based on pH conditions.

Quantitative Method Comparison

To aid in experimental design, the table below summarizes the expected outcomes of the three primary synthetic routes discussed.

Synthesis MethodReagents UsedReaction TimeExpected YieldMajor Byproducts / Drawbacks
Acid Chloride Stearoyl Chloride, Et₃N, DCM2 - 4 hours< 20%Polymeric vinyl ether, HCl salts. High degradation risk.
Steglich Coupling Stearic Acid, DCC, DMAP, DCM12 - 16 hours75% - 85%Dicyclohexylurea (DCU) requires tedious filtration[3].
Enzymatic Methyl Stearate, Novozym 43524 hours> 90%Methanol (removed via vacuum). Highly scalable[2].

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means that analytical or physical checkpoints are built into the workflow, allowing you to confirm the success of each phase before proceeding.

Protocol A: Steglich Esterification (Lab Scale)

Best for rapid, small-scale synthesis (< 10 grams).

  • Reagent Preparation: Dissolve 1.0 eq of stearic acid and 1.1 eq of 4-vinyloxy-1-butanol in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 0.1 eq of DMAP.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add 1.1 eq of DCC dissolved in DCM dropwise over 30 minutes.

    • Validation Check 1: Within 15 minutes of DCC addition, a white precipitate (DCU) must begin to form[3]. If the solution remains clear, your DCC has likely hydrolyzed to DCU prior to use and must be replaced.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Filtration: Filter the reaction mixture through a Celite pad to remove the bulk of the DCU. Wash the filtrate with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Validation Check 2: Analyze the crude mixture via ¹H NMR. The survival of the vinyl ether is confirmed by the presence of a distinct doublet of doublets (dd) at ~6.47 ppm[1]. If this peak is absent, the ether has polymerized.

Protocol B: Enzymatic Transesterification (Scale-Up)

Best for high-purity, large-scale synthesis (> 10 grams).

  • Substrate Mixing: In a round-bottom flask, combine 1.0 eq of methyl stearate and 1.05 eq of 4-vinyloxy-1-butanol. Do not add any solvent (bulk reaction)[2].

  • Biocatalysis: Add 10% (w/w relative to substrates) of Novozym 435 (immobilized Candida antarctica Lipase B)[4].

  • Vacuum Shift: Heat the mixture to 60 °C and gradually apply a vacuum (approx. 50 mbar) to continuously remove the methanol byproduct.

    • Validation Check 1: Observe the reaction melt. Micro-bubbles of methanol should be visible. When the bubbling ceases (typically after 18-24 hours), the equilibrium has been fully driven to the product side.

  • Enzyme Recovery: Break the vacuum with nitrogen, dilute the mixture slightly with warm hexane to reduce viscosity, and filter hot to recover the Novozym 435 beads.

    • Validation Check 2: The recovered enzyme beads can be washed with cold hexane, dried, and reused for up to 5 subsequent cycles without significant loss of activity[4].

Workflow A 1. Substrate Preparation (Methyl Stearate + 4-Vinyloxy-1-butanol) B 2. Enzyme Addition (Novozym 435, 10 wt%) A->B C 3. Vacuum/Heat (60°C, remove Methanol) B->C D 4. Filtration (Recover Enzyme) C->D E 5. Pure 4-(Vinyloxy)butyl stearate D->E

Step-by-step workflow for the enzymatic transesterification process.

References

  • Smolecule Technical Data. Buy 1-Butanol, 4-(ethenyloxy)- | 17832-28-9. Smolecule. 1

  • Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry.3

  • Recent advances in synthesis of polymers based on palm oil and its fatty acids. RSC Advances.4

  • Photoinitiated polymerization of vinyl ether-based systems. ResearchGate.2

Sources

Optimization

Overcoming phase separation in 4-(Vinyloxy)butyl stearate copolymer blends

Welcome to the Technical Support Center for Comb-Like Polymer Formulations . As a Senior Application Scientist, I have designed this matrix to help you troubleshoot and resolve phase separation issues specifically associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Comb-Like Polymer Formulations . As a Senior Application Scientist, I have designed this matrix to help you troubleshoot and resolve phase separation issues specifically associated with 4-(Vinyloxy)butyl stearate (VOBS) copolymer blends.

Because VOBS features a polymerizable vinyl ether head and a long, crystallizable aliphatic stearate tail, it forms "comb-like" polymer architectures. While this is excellent for shape-memory and hydrophobic applications, it frequently leads to spontaneous domain aggregation and phase separation. This guide will walk you through the causality of these failures and provide self-validating protocols to engineer stable, homogeneous systems.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does my 4-(Vinyloxy)butyl stearate blend turn opaque and phase-separate upon cooling? A: The opacity is a macroscopic symptom of crystallization-induced phase separation. VOBS forms a comb-like polymer where the 18-carbon stearoyl side chains possess a semi-flexible skeleton[1]. When the blend cools below the melting transition temperature ( Tm​ ) of these aliphatic tails (typically 40–50°C), the stearate chains self-assemble and pack into a hexagonal lattice[2]. This localized crystallization forces the polymer backbone to segregate from the surrounding matrix, leading to distinct phase domains that scatter light (opacity).

Q2: I am working in an aqueous/polar solvent system, and my blend phase-separates when I heat it. Why is the behavior reversed? A: You are observing Lower Critical Solution Temperature (LCST)-type phase separation, which is characteristic of amphiphilic poly(vinyl ether)s in aqueous media[3]. At lower temperatures, hydrogen bonding between the solvent and the polar ether linkages maintains solubility. As you heat the system, these hydrogen bonds are disrupted (dehydration), and the hydrophobic interactions of the stearate tails dominate, causing the polymer chains to collapse into nanoaggregates and macroscopically separate from the solvent[3].

Q3: How can I thermodynamically or kinetically prevent this separation? A: You have two primary scientific levers:

  • Thermodynamic Disruption: Use Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create a statistical copolymer rather than a block copolymer[4]. Distributing the stearate chains randomly prevents them from reaching the critical local concentration needed to form crystalline lamellae.

  • Kinetic Trapping: Introduce a multifunctional crosslinking agent (e.g., bis[4-(vinyloxy)butyl] trimellitate) during polymerization[5]. This locks the polymer chains into a thermoset interpenetrating network (IPN) before the stearate domains have the time to migrate and crystallize.

Section 2: Visualizing the Problem and Solution

Mechanism A VOBS Copolymer Blend B Stearate Chain Crystallization A->B Cooling / Aging D Add Crosslinker (Bis-VOBS) A->D Formulation C Macrophase Separation (Opaque) B->C Domain Aggregation E Thermoset IPN Formation D->E UV/Thermal Cure F Homogeneous Nanostructure (Clear) E->F Kinetic Trapping

Mechanism of VOBS phase separation and kinetic trapping via crosslinking.

Workflow Start Phase Separation Detected Q1 Is it LCST-type (heating induced)? Start->Q1 Opt1 Reduce VOBS ratio or increase hydrophilic comonomer Q1->Opt1 Yes Q2 Is it crystallization induced (cooling)? Q1->Q2 No Opt2 Protocol A: Introduce chemical crosslinking Q2->Opt2 Need solid film Opt3 Protocol B: RAFT statistical copolymerization Q2->Opt3 Need linear polymer

Troubleshooting decision tree for resolving VOBS copolymer phase separation.

Section 3: Step-by-Step Troubleshooting Protocols

Protocol A: Kinetic Trapping via UV-Cured Interpenetrating Networks (IPN)

Use this protocol when formulating solid films, coatings, or shape-memory materials where macroscopic phase separation compromises mechanical integrity.

Causality: By introducing a difunctional or trifunctional vinyl ether, we create covalent nodes between the linear polymer chains. If the curing rate is faster than the crystallization kinetics of the stearate chains, the system is kinetically trapped in a homogenous state[5].

Methodology:

  • Monomer Preparation: In a dark, temperature-controlled vessel at 60°C (above the Tm​ of VOBS), blend 4-(Vinyloxy)butyl stearate with your secondary monomer (e.g., a hydrophilic vinyl ether or acrylate) at the desired molar ratio.

  • Crosslinker Addition: Add 2.5 to 5.0 mol% of a multifunctional crosslinker such as bis[4-(vinyloxy)butyl] trimellitate or bis[4-(vinyloxy)butyl] adipate[5][6].

  • Initiator Integration: Add 1.0 wt% of a cationic photoinitiator (e.g., diaryliodonium hexafluoroantimonate) for vinyl ether homopolymerization, or a free-radical initiator if copolymerizing with acrylates.

  • Casting: Cast the warm, transparent resin onto a glass substrate pre-heated to 60°C to prevent premature crystallization.

  • Rapid Curing (Self-Validation Step): Expose the film to UV light (365 nm, 1000 mW/cm²) for 30 seconds.

  • Validation: Allow the film to cool to room temperature (25°C).

    • Pass: The film remains optically clear and exhibits elastomeric/shape-memory properties. Kinetic trapping was successful.

    • Fail: The film turns opaque white. The crosslink density was too low, or the cure speed was too slow. Increase crosslinker concentration by 1.0 mol%.

Protocol B: RAFT-Mediated Statistical Copolymerization

Use this protocol when you require a soluble, linear polymer (e.g., for drug delivery micelles or liquid formulations) where crosslinking is not an option.

Causality: Standard free-radical polymerization of VOBS with other monomers often results in blocky sequences due to differing reactivity ratios. RAFT polymerization equalizes the apparent growth rates, forcing a statistical (random) distribution of the stearate chains, which disrupts continuous crystalline domains[2][4].

Methodology:

  • Reagent Mixing: In a Schlenk flask, combine VOBS, the comonomer (e.g., N-vinylpyrrolidone[4]), a Chain Transfer Agent (CTA) like O-ethyl S-(phthalimidylmethyl) xanthate[2], and AIBN (initiator) in a 1,4-dioxane solvent. A standard monomer:CTA:initiator molar ratio is 200:1:0.2.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization.

  • Polymerization: Backfill with inert gas (Nitrogen/Argon) and heat the flask in an oil bath at 80°C for 24 hours[2].

  • Precipitation: Cool the mixture and precipitate the polymer dropwise into cold methanol.

  • Validation (Cloud Point Analysis): Dissolve the purified copolymer in your target solvent at 1 wt%. Gradually alter the temperature. A successful statistical copolymer will show a sharp, predictable LCST cloud point rather than broad, continuous phase separation, confirming uniform chain composition.

Section 4: Quantitative Data & Formulation Guidelines

Use the following empirical data tables to calibrate your formulations before beginning experimental runs.

Table 1: Effect of Crosslinker Concentration on VOBS Blend Phase Separation (Solid Films)

Bis-VOBS Crosslinker (mol%)Curing Temp (°C)Post-Cure Appearance (25°C)Phase Separation Status Tg​ Shift
0.0% (Control)60°COpaque WhiteMacrophase separatedNone
1.0%60°CTranslucentMicrophase separated+2°C
2.5%60°CClearKinetically Trapped+8°C
5.0%60°CHighly ClearKinetically Trapped (Rigid)+15°C

Note: Increasing crosslinker beyond 5% prevents phase separation entirely but may severely restrict the rubbery modulus plateau required for shape-memory applications[5].

Table 2: Copolymer Ratio vs. LCST Cloud Point in Aqueous Media (Linear Copolymers)

VOBS (Hydrophobic) mol%Hydrophilic Comonomer mol%Polymer ArchitectureLCST Cloud Point (°C)
50%50%Block CopolymerInsoluble at 20°C
50%50%Statistical (RAFT)32°C
30%70%Statistical (RAFT)45°C
10%90%Statistical (RAFT)> 80°C (Stable)

Note: The transition temperature decreases proportionally with the content of the hydrophobic stearate ester group[3].

References

  • NextSDS. "4-(VINYLOXY)BUTYL STEARATE 98 — Chemical Substance Information". NextSDS. Available at: [Link]

  • ResearchGate. "A Comparative Study of Self-Assembled Superstructures from Cellulose Stearoyl Ester and Poly(Vinyl Stearate)". ResearchGate. Available at: [Link]

  • Google Patents. "United States Patent: Maleimide based high temperature shape memory polymers". Googleapis. Available at: [Link]

  • ACS Publications. "Self-Assembly and Cellular Uptake of Degradable and Water-Soluble Polyperoxides". Bioconjugate Chemistry. Available at:[Link]

  • ResearchGate. "Comb-shaped polymers. Structure and properties". ResearchGate. Available at: [Link]

  • PMC. "Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization". NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Selecting the Right Stabilizers for 4-(Vinyloxy)butyl Stearate Monomer

Welcome to the technical support center for 4-(Vinyloxy)butyl stearate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Vinyloxy)butyl stearate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work. As a bifunctional molecule containing both a highly reactive vinyl ether and a long-chain stearate ester, its stability is paramount for reproducible and successful experimentation. This document provides in-depth answers to common challenges, troubleshooting advice for stability issues, and field-proven protocols to ensure the integrity of your monomer.

Frequently Asked Questions: Understanding Monomer Instability

This section addresses the fundamental chemical properties of 4-(Vinyloxy)butyl stearate that contribute to its instability.

Q1: What makes 4-(Vinyloxy)butyl stearate inherently unstable?

The instability of 4-(Vinyloxy)butyl stearate arises from its two distinct functional groups:

  • Vinyloxy (Vinyl Ether) Group: The oxygen atom adjacent to the double bond is highly electron-donating, making the double bond electron-rich. This structure is exceptionally susceptible to cationic polymerization, which can be initiated by even trace amounts of acid or electrophilic species.[1][2]

  • Stearate Ester Group: The ester linkage is vulnerable to hydrolysis, a reaction that can be catalyzed by both acids and bases.[3][4] This reaction breaks the ester bond to form stearic acid and 4-(vinyloxy)butanol.

The interplay between these groups can create a cascade of degradation. For instance, hydrolysis of the ester can produce stearic acid, which in turn can catalyze the rapid polymerization of the vinyl ether group.

Q2: What are the primary degradation pathways I should be concerned about?

Researchers must be vigilant against three main degradation pathways:

  • Uncontrolled Cationic Polymerization: This is the most significant and rapid degradation pathway. The high reactivity of the vinyl ether moiety means that exposure to acidic protons can trigger a runaway polymerization, converting the liquid monomer into a viscous oligomer or even a solid polymer.[1][5]

  • Hydrolysis: Exposure to moisture, particularly under acidic or basic conditions, can cleave the ester bond.[6][7] This not only consumes the desired monomer but also generates impurities that can interfere with subsequent reactions.

  • Oxidation: Like many ethers, the vinyl ether group can react with atmospheric oxygen over time, especially when exposed to light or heat.[8][9] This can lead to the formation of peroxides and other oxidative byproducts, which can compromise the monomer's purity and potentially pose a safety hazard.[10][11][12]

Q3: My monomer arrived from the supplier without a stabilizer. What is the immediate risk?

An unstabilized monomer presents a significant and immediate risk of premature polymerization.[13] During transit and storage, the monomer can be exposed to trace moisture in the headspace of the container or interact with slightly acidic surfaces, initiating cationic polymerization. It is crucial to analyze the monomer for purity upon receipt and, if unstabilized, to add an appropriate stabilizer immediately before placing it in storage.

Troubleshooting Guide: Stabilizer Selection and Application

This section provides direct answers to common experimental problems related to monomer stability.

Q4: I observe a sudden increase in viscosity or solidification of my monomer. What is happening and how can I prevent it?

Answer: This is a classic sign of uncontrolled cationic polymerization. The vinyl ether groups are linking together to form long polymer chains. This reaction is typically initiated by an acidic contaminant.

Causality: The initiator is often a Brønsted or Lewis acid. Sources can include:

  • Atmospheric moisture reacting with the container surface or dissolving acidic gases (like CO₂).

  • Acidic impurities from the synthesis or purification process.

  • Contaminated transfer equipment (pipettes, syringes).

  • Degradation of chlorinated solvents releasing trace HCl.

Prevention: To prevent this, you must neutralize any potential acid source by adding a weak, non-nucleophilic base to act as an acid scavenger. This is the most critical type of stabilizer for this monomer.

Q5: What type of base should I use to inhibit cationic polymerization? Are all bases suitable?

Answer: Not all bases are suitable. A strong base like sodium hydroxide (NaOH) would aggressively catalyze the hydrolysis (saponification) of the stearate ester, destroying the monomer.[4] You need a base that is strong enough to neutralize trace acids but weak enough not to attack the ester.

Recommended Stabilizers:

  • Potassium Acetate (CH₃COOK): This is a preferred choice as it is effective at scavenging acids without promoting significant color formation or other side reactions.[14]

  • Potassium Carbonate (K₂CO₃): A fine, anhydrous powder that acts as a solid-phase acid scavenger. Its low solubility prevents it from interfering with many downstream applications.

  • Potassium Hydroxide (KOH): While effective, it is sometimes cited as causing color instability in vinyl ethers and should be used with caution and at very low concentrations (e.g., 0.01%).[14][15]

Q6: My monomer has developed a yellow or brown tint over time, even though it hasn't polymerized. What does this signify?

Answer: Color formation is typically a sign of low-level oligomerization or the formation of degradation byproducts from oxidation.[14] While the monomer may still be liquid, its purity is compromised. This is often caused by free-radical processes initiated by light, heat, and oxygen.

Prevention: To prevent oxidative degradation and color formation, a free-radical inhibitor should be used in conjunction with the basic stabilizer.

Q7: Which free-radical inhibitor is suitable for this monomer?

Answer: The most common and effective radical inhibitors for monomers are hindered phenols.

Recommended Stabilizers:

  • Butylated Hydroxytoluene (BHT): A highly effective radical scavenger that functions by donating a hydrogen atom to terminate radical chains. It does not require oxygen to function and is a common stabilizer for ethers to prevent peroxide formation.[9]

  • Monomethyl Ether of Hydroquinone (MEHQ): Another widely used inhibitor. Crucially, MEHQ requires the presence of a small amount of oxygen to be an effective inhibitor. [16] Therefore, if you plan to store the monomer under a strictly inert atmosphere (e.g., nitrogen or argon), BHT is the superior choice.

Q8: Can I use a single stabilizer to protect both the vinyl ether and ester groups?

Answer: It is highly unlikely that a single compound can effectively prevent all three primary degradation pathways (cationic polymerization, hydrolysis, and oxidation). A dual-stabilizer system is the most robust and scientifically sound approach. This involves using:

  • An acid scavenger (e.g., potassium acetate) to inhibit cationic polymerization.

  • A radical inhibitor (e.g., BHT) to prevent oxidation.

This combination provides comprehensive protection for the monomer during storage and handling.

Q9: What is the recommended concentration for these stabilizers?

Answer: Stabilizers should be used at the lowest effective concentration to avoid interfering with subsequent reactions.

Stabilizer TypeExampleTypical Concentration RangeReference
Acid Scavenger Potassium Acetate0.01% - 0.5% by weight[14]
Acid Scavenger Potassium Carbonate0.1% - 1.0% by weight (as a solid dispersion)General Lab Practice
Radical Inhibitor BHT (Butylated Hydroxytoluene)100 - 1000 ppm (0.01% - 0.1% by weight)[9]
Radical Inhibitor MEHQ50 - 500 ppm (0.005% - 0.05% by weight)[16]

It is always best to start with a lower concentration and verify stability before increasing the amount.

Visual Workflow: Stabilizer Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate stabilization strategy.

StabilizerSelection Start Start: Unstabilized Monomer Received CheckPurity Q: Is monomer pure? (Test via NMR/FTIR) Start->CheckPurity Degraded Monomer is Degraded (Purify or Discard) CheckPurity->Degraded No Pristine Monomer is Pure (Proceed to Stabilization) CheckPurity->Pristine Yes Goal Goal: Prevent Degradation During Storage Pristine->Goal Pathway1 Pathway 1: Cationic Polymerization Goal->Pathway1 Pathway2 Pathway 2: Oxidation / Radical Reactions Goal->Pathway2 Solution1 Solution: Add Acid Scavenger (e.g., Potassium Acetate) Pathway1->Solution1 Solution2 Solution: Add Radical Inhibitor (e.g., BHT) Pathway2->Solution2 Combine Combine for Dual Protection Solution1->Combine Solution2->Combine Store Store Monomer: Cool, Dry, Dark, Inert Atmosphere Combine->Store

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-(Vinyloxy)butyl stearate and alkyl vinyl ethers in cationic polymerization

An in-depth comparative analysis of vinyl ether monomers in cationic polymerization requires a rigorous understanding of how monomer structure dictates reaction kinetics, polymer architecture, and macroscopic material pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of vinyl ether monomers in cationic polymerization requires a rigorous understanding of how monomer structure dictates reaction kinetics, polymer architecture, and macroscopic material properties.

This guide provides a comprehensive evaluation of 4-(Vinyloxy)butyl stearate (4-VOBS) —a bulky, long-chain functionalized monomer—against standard alkyl vinyl ethers like Isobutyl Vinyl Ether (IBVE). Designed for researchers and drug development professionals, this analysis bridges fundamental reaction mechanisms with field-proven experimental protocols.

Mechanistic Foundations: Structure-Reactivity Relationships

Cationic polymerization is notoriously sensitive. The reaction is driven by the formation of a highly reactive propagating carbocation. Vinyl ethers are the quintessential monomers for this process because the oxygen atom's lone electron pairs donate electron density via resonance, stabilizing the adjacent carbocation into an oxocarbenium ion[1].

However, the structural divergence between standard alkyl vinyl ethers and 4-VOBS fundamentally alters their polymerization behavior:

  • Standard Alkyl Vinyl Ethers (e.g., IBVE): Featuring short, aliphatic side chains, these monomers exhibit minimal steric hindrance. The high electron density on the vinyl group allows for exceptionally rapid propagation rates ( kp​ )[2]. Without stabilizing agents, this rapid propagation leads to uncontrolled chain transfer and termination.

  • 4-(Vinyloxy)butyl stearate (4-VOBS): This monomer features an 18-carbon (stearate) hydrophobic tail attached via an ester linkage to a 4-carbon butyl spacer[3]. While the 4-carbon spacer insulates the vinyl ether group from the electron-withdrawing ester, the massive steric bulk of the C18 chain significantly lowers the propagation rate[4]. Furthermore, 4-VOBS is a waxy solid at room temperature (Melting Point: 40-44 °C), which dictates entirely different solvent and temperature requirements compared to the volatile liquid IBVE.

G Initiator Initiator Complex (e.g., SnCl4 / HCl) Carbocation Propagating Carbocation Active Center Initiator->Carbocation Activation IBVE Alkyl Vinyl Ether (IBVE) Low Steric Bulk Carbocation->IBVE Fast Addition VOBS 4-VOBS Monomer High Steric Bulk (C18) Carbocation->VOBS Hindered Addition PolyIBVE Poly(IBVE) Amorphous Elastomer IBVE->PolyIBVE Rapid Propagation PolyVOBS Poly(4-VOBS) Semicrystalline Comb VOBS->PolyVOBS Slower Propagation

Caption: Steric influence on the cationic propagation pathways of IBVE versus 4-VOBS.

Comparative Performance Data

To objectively evaluate these monomers for materials design or pharmaceutical matrices, their physicochemical and kinetic parameters are summarized below.

ParameterIsobutyl Vinyl Ether (IBVE)4-(Vinyloxy)butyl Stearate (4-VOBS)
Molecular Weight 100.16 g/mol 382.62 g/mol
Physical State (25°C) Volatile LiquidWaxy Solid (MP: 40-44°C)
Steric Hindrance Low (Branched short chain)High (C18 linear aliphatic chain)
Relative Propagation Rate Extremely FastModerate to Slow
Polymerization Temp. Cryogenic (-80°C to -20°C)Ambient to Elevated (or UV-cured)
Polymer Thermal Profile Amorphous, Tg​≈−20∘C Semicrystalline comb-polymer, Tm​≈45∘C
Primary Applications Elastomers, Amphiphilic block copolymersHydrophobic UV coatings, Dental resins[5][6]

Self-Validating Experimental Protocols

The following protocols highlight the causal relationship between the monomer's physical properties and the required experimental conditions.

Protocol A: Living Cationic Polymerization of IBVE

Objective: Synthesize a low-dispersity ( Đ<1.1 ) poly(IBVE) homopolymer. Causality Note: Because IBVE is highly reactive, the reaction must be conducted at cryogenic temperatures (-80°C) using a Lewis base (Ethyl Acetate) to reversibly stabilize the carbocation, preventing chain transfer[1][4].

  • Preparation: Bake all glassware at 200°C for 2 hours and assemble under a strict Argon atmosphere. Reasoning: Even trace amounts of nucleophilic water will irreversibly terminate the cationic active center.

  • Solvent & Monomer: Inject anhydrous Toluene (10 mL) and IBVE (1.0 M) into the reactor. Chill the system to -80°C using a dry ice/acetone bath.

  • Lewis Base Addition: Add Ethyl Acetate (1.0 M). Reasoning: The carbonyl oxygen of ethyl acetate forms a dormant oxonium ion with the propagating chain end, establishing a controlled equilibrium.

  • Initiation: Inject the initiator system: 1-(isobutoxy)ethyl acetate (IBEA, 4.0 mM) followed by the Lewis acid co-initiator SnCl4​ (5.0 mM)[4].

  • Quenching: After 60 minutes, terminate the living chains by injecting pre-chilled ammoniacal methanol. The ammonia acts as a strong nucleophile to permanently cap the carbocation.

  • Purification: Wash the organic layer with dilute HCl and distilled water, then precipitate the polymer into cold methanol. Dry under vacuum.

Workflow Prep 1. Glassware Baking & Argon Purging (Eliminate H2O to prevent termination) Solvent 2. Solvent & Monomer Addition (Toluene, -80°C) Prep->Solvent LewisBase 3. Lewis Base Addition (Ethyl Acetate to stabilize cation) Solvent->LewisBase Initiation 4. Initiator Injection (SnCl4 or Et1.5AlCl1.5) LewisBase->Initiation Quench 5. Reaction Quenching (Pre-chilled Ammoniacal Methanol) Initiation->Quench Purification 6. Polymer Precipitation & Vacuum Drying (Isolate pure polymer) Quench->Purification

Caption: Step-by-step workflow for the living cationic polymerization of alkyl vinyl ethers.

Protocol B: Photoinitiated Cationic Polymerization of 4-VOBS

Objective: Create a highly hydrophobic, crosslinked film for biomedical or coating applications. Causality Note: Because 4-VOBS is a solid at room temperature and highly sterically hindered, traditional cryogenic living polymerization is impractical (the monomer would precipitate). Instead, it is typically utilized in UV-curable formulations at ambient or slightly elevated temperatures[6].

  • Formulation: Melt 4-VOBS monomer by warming it to 50°C. Blend it with a reactive diluent (e.g., triethylene glycol divinyl ether) at a 70:30 weight ratio to maintain a liquid state at room temperature[3].

  • Photoinitiator Integration: Add 2 wt% of a cationic photoinitiator, such as a diaryliodonium hexafluoroantimonate salt. Reasoning: Upon UV exposure, the iodonium salt undergoes homolytic cleavage and subsequent hydrogen abstraction to generate a superacid (e.g., HSbF6​ ), which initiates polymerization[7].

  • Coating: Apply the formulation onto a glass or silicon substrate using a spin-coater (2000 rpm for 30 seconds) to achieve a uniform 10 µm film.

  • UV Curing: Irradiate the film using a 365 nm UV LED lamp ( 100 mW/cm2 ) for 10 seconds.

  • Post-Cure Bake: Transfer the substrate to a hotplate at 80°C for 5 minutes. Reasoning: The bulky stearate chains restrict mobility; thermal energy drives the dark reaction to push monomer conversion past 95%.

Applications in Drug Development and Advanced Materials

The choice between short-chain alkyl vinyl ethers and 4-VOBS dictates the ultimate utility of the synthesized material in life sciences and engineering:

  • Drug Delivery Systems: Poly(alkyl vinyl ethers) are frequently utilized to synthesize amphiphilic block copolymers. Because living cationic polymerization allows for precise molecular weight control, researchers can design micelles that respond to specific physiological triggers (e.g., pH or temperature) for targeted drug release.

  • Lipid Nanoparticles (LNPs) & Dental Resins: 4-VOBS is highly valued for its biomimetic stearate tail. In dental composites, it acts as a low-shrinkage reactive monomer that copolymerizes via cationic mechanisms, offering superior moisture resistance in the oral cavity[5][8]. In pharmaceutical formulations, the long hydrophobic chains of poly(4-VOBS) can be utilized to stabilize lipid-based nanocarriers or create sustained-release hydrophobic matrices that resist rapid enzymatic degradation.

References

  • Benchchem. "4-(Vinyloxy)butyl stearate | 209072-71-9". Benchchem.
  • Benchchem. "Table 2: Physical Properties of 4-(Vinyloxy)butyl Stearate". Benchchem.
  • Ciftci, M., Yoshikawa, Y., & Yagci, Y. (2017). "Living Cationic Polymerization of Vinyl Ethers through a Photoinduced Radical Oxidation/Addition/Deactivation Sequence". Angewandte Chemie International Edition, 56(2), 519-523.
  • European Patent Office. "EP 3360532 A1: DENTAL COMPOSITION". Googleapis.
  • Google Patents. "US8455176B2 - Coating composition".
  • Google Patents. "WO2021214244A1 - Process for producing dichroic security features for securing value documents".
  • Google Patents. "WO2018146225A1 - Dental composition".
  • MDPI. "Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers".
  • RSC Publishing. "Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s".
  • ACS Polymers Au. "Recent Developments on Cationic Polymerization of Vinyl Ethers".

Sources

Comparative

Thermal stability of 4-(Vinyloxy)butyl stearate polymers vs butyl vinyl ether

As a Senior Application Scientist, understanding the structure-property relationships of functionalized vinyl ether polymers is paramount for designing advanced materials, particularly in the fields of targeted drug deli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the structure-property relationships of functionalized vinyl ether polymers is paramount for designing advanced materials, particularly in the fields of targeted drug delivery matrices, pressure-sensitive adhesives, and thermoplastic elastomers.

This technical guide provides an objective, data-driven comparison of the thermal stability and phase transitions of two distinct polymers: poly(butyl vinyl ether) (PBVE) and poly(4-(vinyloxy)butyl stearate) (PVBS) . By analyzing the causality behind their thermal behaviors, we can better engineer these macromolecules for specific high-performance applications.

Mechanistic Foundations: Structure-Property Causality

The thermal profile of a poly(vinyl ether) is fundamentally dictated by the architecture of its pendant side chains. The ether linkage provides a highly flexible backbone, meaning the macroscopic thermal properties (glass transition, melting, and degradation) are almost entirely governed by side-chain dynamics.

Poly(butyl vinyl ether) [PBVE]: The Amorphous Elastomer

PBVE features a short, flexible 4-carbon (butyl) side chain. This short alkyl group introduces significant free volume between the polymer backbones, preventing close chain packing. Consequently, PBVE is a highly amorphous polymer with a very low glass transition temperature ( Tg​ ) of approximately -55 °C[1][2]. Because the butyl chains are too short to undergo van der Waals-induced crystallization, PBVE exhibits no melting temperature ( Tm​ ) and behaves as a soft, tacky elastomer at room temperature. Its thermal degradation typically initiates between 200 °C and 250 °C, driven by the homolytic cleavage of the ether linkage and subsequent depolymerization[1].

Poly(4-(vinyloxy)butyl stearate) [PVBS]: Side-Chain Crystallization

PVBS presents a radically different thermomechanical profile. The monomer consists of a vinyl ether group, a 4-carbon spacer, and a bulky 18-carbon stearate ester group. While the poly(vinyl ether) backbone remains inherently flexible, the long C18 alkyl chains undergo a phenomenon known as side-chain crystallization.

The 4-carbon spacer acts as a decoupling mechanism, allowing the stearate tails to align and crystallize via strong intermolecular van der Waals forces, independent of the backbone's random coil conformation. As a result, PVBS exhibits a distinct melting temperature ( Tm​ )—typically between 40 °C and 50 °C—transitioning from a waxy, semi-crystalline solid to a viscous liquid upon heating. Thermally, the bulky stearate group initially shields the backbone, but the ester linkage introduces a vulnerability to β -elimination reactions at elevated temperatures, altering the degradation pathway compared to simple alkyl vinyl ethers[3].

ThermalPathways Polymer Vinyl Ether Polymers Heating Thermal Stress (Heat) Polymer->Heating PBVE Poly(butyl vinyl ether) (Amorphous) Heating->PBVE Short Alkyl Chain PVBS Poly(4-(vinyloxy)butyl stearate) (Side-Chain Crystalline) Heating->PVBS Long C18 Chain Deg_PBVE Ether Cleavage & Depolymerization (~350°C) PBVE->Deg_PBVE Deg_PVBS Ester Beta-Elimination & Stearic Acid Release (~380°C) PVBS->Deg_PVBS

Mechanistic divergence in thermal degradation pathways based on side-chain architecture.

Comparative Quantitative Thermal Data

The following table summarizes the critical thermal transitions and degradation kinetics for both polymers. Data is synthesized from standardized Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) methodologies.

Polymer SystemSide Chain Architecture Tg​ (°C) Tm​ (°C) Td​ Onset (°C) Td​ Peak Max (°C)
PBVE Butyl (C4)-55[1][2]None (Amorphous)~200 - 250[1]317 - 377
PVBS Butyl Stearate (C4 + Ester + C18)Masked / ~ -5045 - 50~280~380

Note: Td​ Onset is defined as 5% mass loss under a nitrogen atmosphere. The Tm​ of PVBS is highly dependent on the thermal history and cooling rate, which dictates the perfection of the side-chain crystals.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems. Every analytical step includes an internal check to prevent artifacts (e.g., residual monomer acting as a plasticizer and artificially lowering the Tg​ ).

Protocol A: Synthesis & Purity Validation

Causality: Vinyl ethers are highly susceptible to cationic polymerization. Using a controlled living cationic system ensures a narrow molecular weight distribution ( Đ<1.2 ), which is critical because broad dispersity can artificially broaden thermal transition peaks in DSC.

  • Polymerization: Conduct living cationic polymerization of the respective monomers in anhydrous toluene at -20 °C using an Et1.5​AlCl1.5​ / added base initiating system[2].

  • Quenching: Terminate the reaction with pre-chilled ammoniacal methanol to neutralize the Lewis acid catalyst and prevent uncontrolled chain coupling.

  • Purification: Precipitate the polymer three times from dichloromethane into excess methanol.

  • Validation (Critical Step): Analyze the purified polymer via 1H NMR (400 MHz, CDCl3​ ). Self-Validation: Ensure the complete absence of vinylic proton signals ( δ 6.5 ppm and δ 4.0-4.2 ppm). If monomer is present, repeat step 3. Residual monomer will plasticize the matrix and invalidate subsequent thermal data.

Protocol B: Differential Scanning Calorimetry (DSC)

Causality: Polymers retain "thermal memory" from their synthesis and precipitation conditions. A heat-cool-heat cycle is mandatory to erase this history so that the measured transitions reflect the intrinsic macromolecular structure.

  • Sample Preparation: Encapsulate 5–10 mg of the validated polymer in an aluminum Tzero pan.

  • First Heating (Erasure): Heat the sample from 25 °C to 150 °C at 10 °C/min under a 50 mL/min nitrogen purge. Hold isothermally for 5 minutes to erase thermal history.

  • Cooling (Crystallization): Cool from 150 °C to -80 °C at 10 °C/min. Observation: For PVBS, an exothermic crystallization peak will be recorded as the stearate side chains align. PBVE will show no exotherm.

  • Second Heating (Measurement): Heat from -80 °C to 150 °C at 10 °C/min. Record the Tg​ (inflection point of the baseline shift) and Tm​ (endothermic peak minimum).

Protocol C: Thermogravimetric Analysis (TGA)

Causality: Thermal degradation must be isolated from oxidative degradation to understand the polymer's inherent structural stability. Therefore, a strict inert atmosphere is required.

  • Sample Preparation: Load 10–15 mg of polymer into a platinum pan.

  • Purge: Purge the furnace with high-purity Nitrogen (60 mL/min) for 30 minutes prior to heating to displace all oxygen.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Extraction: Calculate the onset of degradation ( Td,5%​ ) and the peak degradation temperature from the minimum of the first derivative curve (DTG).

Workflow Syn Cationic Polymerization Pur Precipitation & NMR Validation Syn->Pur DSC DSC Analysis (-80°C to 150°C) Pur->DSC TGA TGA Analysis (25°C to 600°C) DSC->TGA

Standardized analytical workflow for evaluating polymer thermal transitions and stability.

Conclusion for Drug Development Professionals

When selecting a polymer matrix for pharmaceutical applications, the choice between PBVE and PVBS hinges on the required thermal phase at physiological temperatures. PBVE's ultra-low Tg​ (-55 °C) makes it an excellent candidate for pressure-sensitive transdermal patches where continuous tack and chain mobility are required[1]. Conversely, PVBS, with its stearate-driven Tm​ of ~45 °C, is highly suited for solid lipid nanoparticles or thermally triggered drug release systems. The polymer remains a stable, crystalline solid at room temperature but undergoes a sharp phase transition just above human body temperature, allowing for controlled payload release.

References

  • Grokipedia. "Polyvinyl ether - Grokipedia." Grokipedia. Available at:[Link]

  • The Royal Society of Chemistry. "Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl..." RSC. Available at:[Link]

  • El-Ghaffar AMA, Youssef EAM, Afify MF. "High performance metal stearates thermal stabilizers for poly vinyl chloride." MedCrave. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(Vinyloxy)butyl Stearate

This protocol is grounded in the foundational principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials. As a generator of chemical wast...

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Author: BenchChem Technical Support Team. Date: April 2026

This protocol is grounded in the foundational principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials. As a generator of chemical waste, it is your responsibility to accurately characterize, safely manage, and properly document its disposal.[1]

Pre-Disposal Hazard Assessment

Due to the absence of a comprehensive Safety Data Sheet (SDS) for 4-(vinyloxy)butyl stearate (CAS No. 209072-71-9), a conservative assessment based on its structural components—a stearate ester and a vinyloxy group—is imperative.

  • Stearate Moiety : This long-chain fatty acid ester suggests the compound is likely an oily liquid or a low-melting-point solid, similar to Butyl Stearate. It is expected to be combustible but may have a relatively high flash point.[2]

  • Vinyloxy Group : This functional group introduces a higher level of hazard. Vinyl ethers are known to be flammable and can undergo hazardous polymerization. They can also form explosive peroxides upon exposure to air and light. The vinyloxy group suggests potential respiratory and eye irritation.

Given these characteristics, 4-(vinyloxy)butyl stearate waste must be treated as Hazardous Waste until proven otherwise. It likely possesses one or more of the following hazardous characteristics as defined by the Environmental Protection Agency (EPA):

Hazard Characteristic Rationale based on Chemical Structure
Ignitability While the stearate component suggests it's a combustible liquid, the vinyl ether group may lower the flashpoint, posing a fire risk.[2]
Reactivity The vinyloxy group is susceptible to hazardous polymerization and potentially peroxide formation, indicating chemical instability.
Toxicity Data is unavailable, but related compounds can cause skin, eye, and respiratory irritation. Prudent practice dictates assuming a degree of toxicity.

Personal Protective Equipment (PPE)

Before handling any waste containing 4-(vinyloxy)butyl stearate, the following minimum PPE is required to mitigate risks of exposure:

  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. If a splash hazard exists, a face shield should be worn in addition to goggles.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Given the ester nature of the compound, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Work Area : All handling of 4-(vinyloxy)butyl stearate waste should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[3]

Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the process from the point of waste generation to its final removal by a licensed disposal company. The fundamental principle is waste segregation; never mix incompatible waste streams.[4]

Step 1: Container Selection and Preparation
  • Choose a Compatible Container : Select a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[5] The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

  • Ensure Cleanliness : The container must be clean and dry before the first addition of waste to prevent unintended reactions.

Step 2: Waste Accumulation and Labeling

This process occurs at a Satellite Accumulation Area (SAA) , which is the laboratory or area where the waste is generated.[6]

  • Initial Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE" .[6]

    • The full chemical name: "4-(Vinyloxy)butyl Stearate" . Avoid abbreviations or formulas.

    • A clear indication of the associated hazards (e.g., "Flammable," "Irritant," "Potential for Polymerization").[6]

  • Accumulation : Add waste to the container as needed. The container must remain closed at all times except when actively adding waste.[5]

  • Storage in SAA : Store the container in a designated secondary containment bin within the SAA. This bin must be capable of holding the entire volume of the container in case of a leak. Keep it segregated from incompatible materials, particularly strong oxidizing agents.

Step 3: Transfer to Central Accumulation Area (CAA)
  • Full Container : Once the waste container is full (or the experiment is complete), ensure the lid is securely fastened.

  • Date the Label : When the container is ready to be moved from the SAA to your institution's designated Central Accumulation Area (CAA), write the current date on the label. This "accumulation start date" is critical for regulatory compliance, as there are strict time limits for on-site storage (typically 90 or 180 days depending on the facility's generator status).[6]

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department to arrange for the transfer of the waste container to the CAA for final disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of 4-(vinyloxy)butyl stearate.

G cluster_0 Waste Generation & Characterization cluster_1 Disposal Pathways cluster_2 Final Disposition A Waste containing 4-(Vinyloxy)butyl stearate generated B Is this an empty container? A->B C Is the waste pure substance or mixed with solvents? B->C No D Triple-rinse with a suitable solvent (e.g., acetone). B->D Yes G Collect in a dedicated, compatible container. C->G Pure I Label as 'HAZARDOUS WASTE' - List all components and percentages. List hazards. C->I Mixed E Collect rinsate as Hazardous Waste. D->E F Deface label. Dispose of container as non-hazardous glass/ plastic waste. D->F H Label as 'HAZARDOUS WASTE' - 4-(Vinyloxy)butyl Stearate - List hazards G->H J Store in Satellite Accumulation Area (SAA) with secondary containment. H->J I->J K When full, date and move to Central Accumulation Area (CAA). J->K L Arrange for pickup by licensed hazardous waste contractor. K->L

Caption: Decision workflow for proper disposal of 4-(vinyloxy)butyl stearate waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the material is considered flammable, remove all sources of ignition.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[2][3]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to your laboratory supervisor and EHS department immediately.

References

  • Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • TCI EUROPE N.V. Safety Data Sheet: Butyl Stearate.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.
  • Aqua Solutions, Inc. Safety Data Sheet: Butyl Stearate, Lab Grade.
  • California Department of Toxic Substances Control. Household Hazardous Waste.
  • United States Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Sigma-Aldrich. Safety Data Sheet.
  • Environmental Health and Safety, University of Florida. Laboratory Waste Management Presentation.
  • Flinn Scientific. Safety Data Sheet (SDS) Butyl Stearate.
  • BroadPharm. Safety Data Sheet.
  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols.
  • Alfa Aesar. Safety Data Sheet: Butyl stearate.

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Handling

Personal protective equipment for handling 4-(Vinyloxy)butyl stearate

Title: Comprehensive Safety and PPE Guide for Handling 4-(Vinyloxy)butyl Stearate Introduction 4-(Vinyloxy)butyl stearate (CAS 209072-71-9) is a specialized bifunctional molecule utilized in advanced drug delivery system...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and PPE Guide for Handling 4-(Vinyloxy)butyl Stearate

Introduction

4-(Vinyloxy)butyl stearate (CAS 209072-71-9) is a specialized bifunctional molecule utilized in advanced drug delivery systems, polymer synthesis, and lipid nanoparticle (LNP) formulation[1]. Structurally, it combines a reactive vinyl ether (vinyloxy) headgroup with a highly lipophilic, 18-carbon stearate tail. This dual nature dictates its physical behavior and the specific safety protocols required for its handling. As a Senior Application Scientist, I have designed this guide to move beyond basic SDS compliance, providing you with the mechanistic reasoning behind each safety measure to ensure absolute operational integrity.

Physicochemical Hazard Profiling & Causality

Understanding the molecule's structure is the first step in self-validating your safety protocol.

  • The Stearate Tail (C18): Confers extreme lipophilicity. While this makes it biologically useful, it also means the chemical readily dissolves in non-polar organic solvents (e.g., hexane, dichloromethane). If spilled on the skin while in solution, the solvent acts as a permeation enhancer, driving the lipophilic stearate directly through the stratum corneum, which can cause deep tissue irritation[2].

  • The Vinyloxy Group: Vinyl ethers are susceptible to acid-catalyzed hydrolysis, which can release volatile, irritating byproducts (such as aldehydes)[3]. Furthermore, trace peroxides can form if exposed to air and light over prolonged periods, a common risk with ether linkages[3].

Quantitative Data: Chemical Properties & Safety Thresholds

ParameterValue / SpecificationOperational Implication
Chemical Name 4-(Vinyloxy)butyl stearateBifunctional reactivity (ether + ester).
CAS Number 209072-71-9Unique identifier for inventory and waste tracking[4].
Molecular Weight 382.62 g/mol High MW reduces volatility, lowering inhalation risk of the pure substance[5].
Solubility Insoluble in water; Soluble in organicsRequires organic-rated PPE when handled in solution.
Primary Hazard Skin/Eye Irritant, CombustibleMandates barrier protection and ignition-source control[6].

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Each item serves a specific mechanistic purpose against 4-(Vinyloxy)butyl stearate.

  • Hand Protection: Use Nitrile gloves (minimum 4 mil thickness) .

    • Causality: Latex degrades rapidly upon contact with the organic solvents typically used to dissolve lipophilic stearates. Nitrile provides a superior chemical barrier. If handling bulk quantities in highly aggressive solvents, double-gloving is standard practice.

  • Eye Protection: ANSI Z87.1 (or EN 166) compliant safety goggles .

    • Causality: While the high molecular weight of the pure compound prevents it from splashing easily, it is almost always handled in low-viscosity solvent solutions. Goggles prevent solvent-driven lipid transfer to the ocular mucosa, which can cause severe lipid-induced irritation[7].

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs.

    • Causality: The compound is combustible. If a spill occurs near an ignition source (e.g., during heat-assisted dissolution), an FR coat prevents the fabric from acting as a wick for the lipophilic chemical[8].

  • Respiratory Protection: Generally not required for the pure solid/viscous liquid due to low vapor pressure. However, if generating aerosols (e.g., during sonication or spray drying) or working outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required[3].

Operational Workflow: Step-by-Step Handling Protocol

This self-validating protocol ensures that any failure in one step is caught by the next.

Step 1: Pre-Operational Setup

  • Verify the chemical fume hood is operational with a face velocity of 80–100 fpm (0.4–0.5 m/s)[7].

  • Clear the workspace of strong oxidizing agents and strong acids, which can trigger exothermic hydrolysis of the vinyl ether group[9].

  • Assemble all required glassware, solvents, and a secondary containment tray.

Step 2: PPE Donning

  • Inspect nitrile gloves for micro-tears by inflating them slightly.

  • Don the FR lab coat and secure all buttons to prevent exposed skin.

  • Don safety goggles, ensuring a tight seal against the face.

Step 3: Active Handling & Transfer

  • Place the reagent bottle inside the secondary containment tray within the fume hood.

  • Use a clean, static-free stainless steel or PTFE spatula for solids, or a glass syringe for viscous liquids. Avoid plastic pipettes that may leach plasticizers when in contact with lipophilic esters.

  • Weigh the material directly into the target reaction vessel to minimize transfer steps and reduce exposure.

Step 4: Post-Handling Decontamination

  • Seal the primary container tightly. Backfill with inert gas (Argon or Nitrogen) if storing for extended periods to prevent peroxide formation at the ether linkage[3].

  • Wipe down the exterior of the container and the spatulas with an isopropanol-soaked lint-free wipe.

Spill Response and Disposal Plan

In the event of a spill, the lipophilic nature of the stearate requires specific containment strategies.

  • Immediate Containment: Do not use water. Water will simply spread the hydrophobic material[10].

  • Absorption: Cover the spill with a lipophilic absorbent material (e.g., diatomaceous earth, vermiculite, or specialized hydrophobic spill pads).

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty polyethylene hazardous waste bag[6].

  • Surface Decontamination: Wash the spill area with a surfactant-based degreaser or isopropanol to remove the residual waxy stearate film.

  • Disposal: Label the waste as "Combustible Organic Waste - Contains Vinyl Ethers." Dispose of via a licensed chemical waste contractor for high-temperature incineration. Do not flush down the sink, as it will cause severe aquatic toxicity and pipe blockages[8].

Logical Relationship Diagram

The following diagram illustrates the critical path for safe handling and emergency response.

G Start Pre-Operational Assessment PPE Don Mandatory PPE Start->PPE FumeHood Transfer to Fume Hood PPE->FumeHood Handling Active Chemical Handling FumeHood->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Spill Protocol SpillCheck->SpillResponse Yes Disposal Chemical Waste Disposal SpillCheck->Disposal No SpillResponse->Disposal Doffing Doff PPE & Decontaminate Disposal->Doffing

Workflow for handling 4-(Vinyloxy)butyl stearate safely.

References

  • 4-(VINYLOXY)BUTYL STEARATE 98 — Chemical Substance Information, NextSDS, [Link]

  • Material Safety Data Sheet - n-Butyl vinyl ether, 98%, Cole-Parmer, [Link]

Sources

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